Cyclosomatostatin
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S,6S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H57N7O6/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53)/t30-,36+,37+,38-,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVHQZYJGWGAKN-ZUWUZHNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCCCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H57N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901004468 | |
| Record name | 6-(4-Aminobutyl)-12-benzyl-3-[1-(benzyloxy)ethyl]-9-[(1H-indol-3-yl)methyl]-1,4,7,10,13-pentaazacycloicosa-1,4,7,10,13-pentaene-2,5,8,11,14-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901004468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84211-54-1 | |
| Record name | Somatostatin, cyclo-(7-aminoheptanoyl-phenylalanyl-tryptophyl-lysyl-benzylthreonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084211541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(4-Aminobutyl)-12-benzyl-3-[1-(benzyloxy)ethyl]-9-[(1H-indol-3-yl)methyl]-1,4,7,10,13-pentaazacycloicosa-1,4,7,10,13-pentaene-2,5,8,11,14-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901004468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cyclosomatostatin: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclosomatostatin, a synthetic cyclic peptide, has been a pivotal tool in endocrinological and pharmacological research for decades. As a non-selective somatostatin receptor antagonist, it allows for the elucidation of the physiological roles of endogenous somatostatin by blocking its action at its five receptor subtypes (SSTR1-5). This technical guide provides an in-depth overview of the discovery of this compound, a generalized methodology for its chemical synthesis, its biological properties, and detailed experimental protocols for its synthesis and characterization.
Discovery and Physicochemical Properties
This compound, also known as cyclo-(7-aminoheptanoyl-Phe-D-Trp-Lys-Thr[BZL]), was first described in a 1982 paper by Fries et al.[1] Its discovery was serendipitous, resulting from an attempted synthesis of cyclo(7-aminoheptanoyl-Phe-D-Trp-Lys-Thr). During the process, the benzyl (Bzl) protecting group on the Threonine (Thr) residue could not be removed under standard catalytic hydrogenation conditions, leading to the creation of this stable, benzyl-protected analog.[1] This new peptide was subsequently found to be a potent antagonist of somatostatin.[1]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄₄H₅₇N₇O₆ |
| Molecular Weight | 779.98 g/mol |
| Sequence | Cyclo(7-aminoheptanoyl-Phe-D-Trp-Lys-Thr[Bzl]) |
| CAS Number | 84211-54-1 |
| Appearance | Lyophilized Powder |
| Purity (Typical) | ≥95% (as determined by HPLC) |
| Solubility | Soluble to 1 mg/ml in 20% ethanol/water |
| Storage | Store at -20°C for short-term and -80°C for long-term storage.[2] |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is proprietary to commercial suppliers, it is produced using well-established methods of peptide chemistry. The general approach involves solid-phase peptide synthesis (SPPS) followed by on-resin cyclization to form the lactam bridge. A generalized workflow for this process is described in the experimental protocols section and illustrated below.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.
Biological Activity and Mechanism of Action
This compound is primarily characterized as a non-selective somatostatin receptor antagonist. It competitively binds to somatostatin receptors (SSTRs), thereby blocking the physiological effects of endogenous somatostatin. This action has been demonstrated in various systems, where it reverses the inhibitory effects of somatostatin on the release of growth hormone (GH), insulin, and glucagon.[1] In some contexts, such as in colorectal cancer cells, it has been shown to inhibit SSTR1 signaling, leading to decreased cell proliferation.[2][3]
Interestingly, some studies have reported that this compound can act as an agonist in specific cell types, such as the human neuroblastoma cell line SH-SY5Y, highlighting the complexity of its pharmacology.
| System/Model | Observed Effect | Reference(s) |
| Rat (in vivo) | Blocks somatostatin-induced inhibition of GH, insulin, and glucagon release. Increases basal insulin and glucagon levels. | [1] |
| Colorectal Cancer Cells | Inhibits SSTR1 signaling, decreases cell proliferation and sphere-formation. | [2][3] |
| SH-SY5Y Neuroblastoma | Reported to act as a somatostatin receptor agonist. | |
| General | Blocks effects of somatostatin on airway β-adrenergic function and CRF-induced suppression of gastric emptying. |
Signaling Pathway
Somatostatin receptors are classic G protein-coupled receptors (GPCRs) that couple primarily to the inhibitory G-protein, Gαi.[4] Upon binding of somatostatin, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP affects downstream signaling cascades, ultimately resulting in the inhibitory physiological effects of somatostatin. As a competitive antagonist, this compound occupies the receptor binding site, preventing somatostatin from activating this cascade.
Caption: Mechanism of this compound as a competitive antagonist at the SSTR.
Experimental Protocols
The following sections provide generalized, detailed protocols representative of the methods used for the synthesis and characterization of this compound and similar cyclic peptides.
Generalized Protocol for Solid-Phase Synthesis of a Lactam-Bridged Cyclic Peptide
This protocol describes a general method using Fmoc/tBu chemistry for the synthesis of a linear peptide on a solid support, followed by on-resin cyclization via a lactam bridge (e.g., between the side chains of Asp/Glu and Lys/Orn) and final cleavage.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids with appropriate side-chain protection (e.g., Fmoc-Asp(OAll)-OH, Fmoc-Lys(Aloc)-OH for orthogonal deprotection)
-
Coupling reagents: HBTU, HATU, or PyBOP
-
Base: Diisopropylethylamine (DIEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Orthogonal deprotection reagent: Pd(PPh₃)₄ in a suitable solvent (e.g., DCM/AcOH/NMM)
-
Cyclization reagents: HBTU/HOBt or PyBOP, and DIEA in DMF
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether
-
Equipment: Peptide synthesis vessel, shaker, HPLC system, mass spectrometer, lyophilizer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
First Amino Acid Coupling:
-
Perform Fmoc deprotection on the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF and DCM.
-
Activate the first C-terminal Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.) and DIEA (8 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Confirm coupling completion with a Kaiser test.
-
-
Chain Elongation:
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence. Ensure that amino acids intended for cyclization (e.g., Fmoc-Asp(OAll)-OH and Fmoc-Lys(Aloc)-OH) are incorporated at the desired positions.
-
-
Orthogonal Side-Chain Deprotection:
-
Once the linear peptide is assembled, wash the resin extensively.
-
Add a solution of Pd(PPh₃)₄ (0.25 eq.) in a suitable solvent system to remove the All/Aloc protecting groups from the Asp and Lys side chains. Shake for 2-3 hours under an inert atmosphere.
-
Wash the resin thoroughly with DMF and DCM.
-
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add cyclization reagents (e.g., PyBOP (3 eq.), HOBt (3 eq.), and DIEA (6 eq.)) in DMF.
-
Shake the reaction vessel for 12-24 hours at room temperature.
-
Monitor the reaction for completion by cleaving a small sample and analyzing by HPLC-MS.
-
-
Final Deprotection and Cleavage:
-
Wash the resin with DMF and DCM, and dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and shake for 2-3 hours at room temperature to cleave the peptide from the resin and remove the remaining side-chain protecting groups.
-
-
Purification and Characterization:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide.
-
Purify the crude peptide using reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the collected fractions by mass spectrometry and analytical HPLC.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Generalized Protocol for a Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for a specific somatostatin receptor subtype (e.g., SSTR2) expressed in a cell membrane preparation.
Materials:
-
Cell membranes from a cell line stably expressing the human somatostatin receptor of interest (e.g., CHO-K1 cells expressing hSSTR2).
-
Radioligand: A high-affinity somatostatin analog labeled with a radioisotope (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14).
-
Unlabeled this compound (test compound).
-
Unlabeled somatostatin-14 (for non-specific binding determination).
-
Assay Buffer: e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
96-well plates and filtration apparatus (cell harvester).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a gamma counter.
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from the receptor-expressing cells by homogenization and centrifugation. Determine the total protein concentration using a Bradford or BCA assay.
-
Assay Setup:
-
In a 96-well plate, set up the assay in triplicate. The total assay volume is typically 250 µL.
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at its Kd concentration), and the cell membrane preparation (e.g., 20-40 µg protein/well).
-
Non-Specific Binding (NSB): Add assay buffer, the radioligand, cell membranes, and a high concentration of unlabeled somatostatin-14 (e.g., 1 µM) to saturate the receptors.
-
Competition Binding: Add assay buffer, the radioligand, cell membranes, and varying concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
-
Incubation: Incubate the plates for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Counting:
-
Place the filters in vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average NSB CPM from the total binding CPM.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the resulting competition curve using a non-linear regression model (e.g., one-site fit) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Conclusion
This compound remains an indispensable pharmacological tool for investigating the somatostatin system. Its discovery provided researchers with the first potent antagonist to probe the widespread physiological roles of endogenous somatostatin. Through the application of established solid-phase synthesis techniques, this cyclic peptide can be reliably produced for research purposes. Its ability to block SSTR-mediated signaling pathways allows for a deeper understanding of receptor function in both normal physiology and disease states, from neuroendocrine regulation to cancer cell proliferation. The methodologies outlined in this guide provide a framework for the synthesis and functional characterization of this important research compound.
References
- 1. Somatostatin antagonist analog increases GH, insulin, and glucagon release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
Cyclosomatostatin: A Technical Guide to its Function as a Somatostatin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclosomatostatin, a synthetic cyclic peptide analog of somatostatin, has been widely characterized as a non-selective antagonist of somatostatin receptors (SSTRs). It competitively blocks the binding of the endogenous ligands, somatostatin-14 and somatostatin-28, thereby inhibiting their downstream signaling pathways. This technical guide provides a comprehensive overview of this compound's role as an SSTR antagonist, detailing its mechanism of action, the experimental protocols used for its characterization, and the key signaling pathways it modulates. While this compound is a valuable research tool for elucidating the physiological functions of somatostatin receptors, it is important to note that some studies have reported agonist-like activity in specific cellular contexts, as well as potential off-target effects on opioid receptors. This guide will focus on its primary and most widely accepted function as an SSTR antagonist.
Introduction to this compound
This compound is a cyclic octapeptide analog of somatostatin.[1][2] It is structurally designed to bind to somatostatin receptors without activating them, thereby acting as a competitive antagonist.[2] This property makes it an invaluable tool for studying the diverse physiological processes regulated by somatostatin, including the inhibition of hormone secretion, neurotransmission, and cell proliferation. The five known somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5) are G-protein coupled receptors (GPCRs) that mediate the inhibitory effects of somatostatin.[2] this compound, by blocking these receptors, can reverse the effects of somatostatin and its agonists. Notably, some reports indicate that it may exhibit partial agonist activity at SSTR1 and can interact with opioid receptors, a factor to consider in experimental design.[1][3]
Quantitative Data on this compound-SSTR Interaction
A comprehensive review of publicly available scientific literature reveals a notable scarcity of specific quantitative data regarding the binding affinity (Ki) and functional antagonist potency (IC50 or pA2) of this compound for each of the five human somatostatin receptor subtypes. While its antagonistic properties are widely cited, detailed subtype-specific pharmacological data remains largely unpublished. The tables below are structured to present such data, but are largely unpopulated due to this information gap. They serve as a template for the types of quantitative analysis required for a full characterization of this compound.
Table 1: Binding Affinity (Ki) of this compound for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Ki (nM) | Radioligand Used | Cell Line/Tissue | Reference |
| SSTR1 | Data not available | - | - | - |
| SSTR2 | Data not available | - | - | - |
| SSTR3 | Data not available | - | - | - |
| SSTR4 | Data not available | - | - | - |
| SSTR5 | Data not available | - | - | - |
Table 2: Functional Antagonist Potency (IC50/pA2) of this compound
| Receptor Subtype | Assay Type | Agonist Used | IC50 (nM) / pA2 | Cell Line | Reference |
| SSTR1 | cAMP Inhibition | Somatostatin-14 | Data not available | - | - |
| SSTR2 | cAMP Inhibition | Somatostatin-14 | Data not available | - | - |
| SSTR3 | cAMP Inhibition | Somatostatin-14 | Data not available | - | - |
| SSTR4 | cAMP Inhibition | Somatostatin-14 | Data not available | - | - |
| SSTR5 | cAMP Inhibition | Somatostatin-14 | Data not available | - | - |
| Mixed/Unspecified | cAMP/PKA Pathway | Octreotide | EC50: 0.1 - 188 nM* | Tilapia COS7 cells | [4] |
*Note: This EC50 range represents the antagonist effect in a non-human system and lacks subtype specificity.
Signaling Pathways Modulated by this compound
Somatostatin receptors primarily couple to inhibitory G-proteins (Gi/o), which, upon activation, initiate a signaling cascade that leads to the inhibition of adenylyl cyclase. This results in decreased intracellular cyclic AMP (cAMP) levels. This compound, by blocking the SSTRs, prevents this G-protein coupling and the subsequent reduction in cAMP.
Figure 1: Antagonistic action of this compound on the SSTR signaling pathway.
Experimental Protocols
The following sections detail the generalized methodologies for key experiments used to characterize this compound as an SSTR antagonist.
Radioligand Binding Assay
This assay measures the ability of this compound to displace a radiolabeled ligand from SSTRs, allowing for the determination of its binding affinity (Ki).
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing a specific human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in a cold buffer to prepare a crude membrane fraction by differential centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14), and varying concentrations of unlabeled this compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Figure 2: Workflow for a radioligand binding assay to determine Ki of this compound.
Functional Assay: cAMP Accumulation
This assay measures the ability of this compound to block the somatostatin-induced inhibition of cAMP production.
Protocol:
-
Cell Culture:
-
Culture cells expressing the SSTR subtype of interest.
-
-
Assay Procedure:
-
Pre-incubate cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence and absence of a somatostatin agonist (e.g., somatostatin-14).
-
Incubate to allow for cAMP accumulation.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF-based assay).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that restores 50% of the somatostatin-inhibited cAMP level.
-
Functional Assay: GTPγS Binding
This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from SSTR-expressing cells as described for the radioligand binding assay.
-
-
Binding Reaction:
-
In the presence of GDP, incubate the membranes with varying concentrations of this compound.
-
Add a fixed concentration of a somatostatin agonist to stimulate G-protein activation.
-
Add [³⁵S]GTPγS and incubate.
-
-
Separation and Detection:
-
Separate bound and free [³⁵S]GTPγS by rapid filtration.
-
Measure the radioactivity on the filters.
-
-
Data Analysis:
-
Determine the ability of this compound to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding and calculate the IC50.
-
Figure 3: Principle of the GTPγS binding assay for SSTR antagonism.
Schild Analysis
Schild analysis is used to determine if an antagonist is competitive and to calculate its pA2 value, a measure of its potency.
Protocol:
-
Functional Response Measurement:
-
Perform a functional assay (e.g., cAMP accumulation) to generate a dose-response curve for a somatostatin agonist in the absence of this compound.
-
Repeat the agonist dose-response curve in the presence of several fixed concentrations of this compound.
-
-
Data Analysis:
-
Determine the EC50 of the agonist for each concentration of this compound.
-
Calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) against the log of the molar concentration of this compound.
-
A linear plot with a slope of 1 is indicative of competitive antagonism. The x-intercept of this line is the pA2 value.
-
Conclusion
This compound serves as a fundamental tool for investigating the multifaceted roles of the somatostatin system. Its ability to act as a non-selective antagonist at SSTRs allows researchers to probe the physiological and pathophysiological consequences of blocking somatostatin signaling. However, the existing literature highlights a critical need for a more detailed and subtype-specific quantitative characterization of its binding and functional properties. Future studies providing comprehensive Ki, IC50, and pA2 values for this compound at all five human SSTR subtypes will be invaluable for its precise application in research and for the development of more selective SSTR modulators. Researchers should also remain mindful of its potential for agonist-like activity and off-target effects in their experimental designs.
References
- 1. The putative somatostatin antagonist cyclo-somatostatin has opioid agonist effects in gastrointestinal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resources.revvity.com [resources.revvity.com]
Opioid agonist properties of Cyclosomatostatin
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| Urantide to block Urotensin II (114-124) effects in vivo | |
| Functional comparison of human vs. other species' Urotensin II | |
| Mass spectrometry analysis for Urotensin II (114-124) peptide validation |
The Intricate Dance of Structure and Activity: A Technical Guide to Cyclosomatostatin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin, a naturally occurring cyclic peptide hormone, plays a crucial role in regulating a wide array of physiological processes by interacting with its five G protein-coupled receptors (SSTR1-5). Its therapeutic potential is, however, hampered by a short biological half-life. This has spurred the development of synthetic, cyclic analogs of somatostatin, collectively known as cyclosomatostatins, with improved stability and receptor selectivity. Understanding the structure-activity relationship (SAR) of these analogs is paramount for the rational design of novel therapeutics with tailored pharmacological profiles for conditions such as neuroendocrine tumors, acromegaly, and Cushing's disease. This technical guide provides an in-depth exploration of the SAR of cyclosomatostatin, focusing on key structural modifications that dictate biological activity, receptor selectivity, and signaling outcomes.
Core Principles of this compound Structure-Activity Relationship
The biological activity of this compound analogs is exquisitely sensitive to their three-dimensional conformation, which is dictated by the primary amino acid sequence and the nature of the cyclic backbone. A key conformational feature essential for high-affinity binding to most somatostatin receptors is a βII'-turn, typically involving the D-Trp-Lys motif. Modifications to the peptide backbone, the amino acid side chains, and the overall ring size can profoundly influence receptor binding affinity and selectivity.
Quantitative Analysis of this compound Analogs
The following tables summarize the binding affinities (IC50 and Ki) and functional activities (EC50) of representative this compound analogs for the five human somatostatin receptor subtypes. This data provides a quantitative framework for understanding the impact of specific structural modifications.
Table 1: Binding Affinity (IC50, nM) of this compound Analogs for Human Somatostatin Receptors
| Analog | sst1 | sst2 | sst3 | sst4 | sst5 | Key Structural Features | Reference(s) |
| Somatostatin-14 | 1.5 | 0.6 | 1.2 | 1.8 | 0.9 | Natural ligand | [1] |
| Octreotide | 290 - 1140 | 0.4 - 2.1 | 4.4 - 34.5 | > 1000 | 5.6 - 32 | Hexapeptide, sst2 preference | |
| Lanreotide | >1000 | 1.1 | 13 | >1000 | 8.3 | Octapeptide, sst2 and sst5 affinity | |
| Pasireotide (SOM230) | 9.3 | 1.0 | 1.5 | >1000 | 0.16 | Hexapeptide, multi-receptor affinity | [1][2] |
| L-363,301 | ~1000 | 2.3 | 40 | >1000 | 25 | Cyclic hexapeptide prototype | |
| CH 275 | 30.9 | >10000 | 345 | >1000 | >10000 | sst1 selective agonist | [3] |
Table 2: Inhibitory Constant (Ki, nM) of this compound Analogs
| Analog | sst1 | sst2 | sst3 | sst4 | sst5 | Reference(s) |
| Octreotide | 1140 | 0.6 | 34.5 | >1000 | 32 | |
| Pasireotide (SOM230) | 8.2 | 9.0 | 9.1 | <7.0 | 9.9 | [1] |
| CH 275 | 52 | >1000 | 345 | >1000 | >1000 | [3] |
Table 3: Functional Potency (EC50, nM) of this compound Analogs
| Analog | Receptor | Assay | EC50 (nM) | Reference(s) |
| Octreotide | sst2 | GH Release Inhibition | 0.32 | [4] |
| Pasireotide (SOM230) | sst2 | GH Release Inhibition | 0.4 | |
| Pasireotide (SOM230) | sst5 | Prolactin Release Inhibition | 0.2 | |
| BIM-23027 | sst2 | Dopamine Release Stimulation | 0.32 | [5] |
Key Experimental Protocols
The determination of the structure-activity relationship of this compound analogs relies on a series of well-defined in vitro and in vivo assays. Below are detailed methodologies for two of the most critical experiments.
Radioligand Binding Assay
This assay measures the affinity of a this compound analog for a specific somatostatin receptor subtype.
1. Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human somatostatin receptor of interest (e.g., sst1, sst2, sst3, sst4, or sst5).
-
Radioligand: A high-affinity radiolabeled somatostatin analog, typically [¹²⁵I-Tyr¹¹]Somatostatin-14 or a subtype-selective radioligand.
-
Binding Buffer: 50 mM HEPES, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail (e.g., aprotinin, leupeptin, bacitracin).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 154 mM NaCl, ice-cold.
-
Test Compounds: this compound analogs dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Scintillation Cocktail: A liquid scintillation cocktail compatible with the chosen radioisotope.
-
Instrumentation: 96-well microplates, cell harvester, and a liquid scintillation counter.
2. Procedure:
-
Cell Culture: Culture the transfected CHO-K1 cells to near confluency in appropriate growth medium.
-
Membrane Preparation: Harvest the cells, homogenize them in a hypotonic buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well microplate, add in triplicate:
-
A fixed concentration of radioligand.
-
Increasing concentrations of the unlabeled test compound (for competition assays) or buffer alone (for total binding).
-
A high concentration of unlabeled somatostatin-14 to determine non-specific binding.
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.
-
Termination and Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Growth Hormone (GH) Release Assay
This functional assay assesses the ability of this compound analogs to inhibit the release of growth hormone from pituitary cells.
1. Materials:
-
Primary Pituitary Cells: Anterior pituitary glands from rats are enzymatically dispersed to obtain a single-cell suspension.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2.5% horse serum, and antibiotics (penicillin/streptomycin).
-
Stimulating Agent: Growth hormone-releasing hormone (GHRH) or forskolin to stimulate GH release.
-
Test Compounds: this compound analogs dissolved and serially diluted in culture medium.
-
GH ELISA Kit: An enzyme-linked immunosorbent assay kit for the quantification of rat growth hormone.
-
Instrumentation: 24-well cell culture plates, CO₂ incubator, and a microplate reader.
2. Procedure:
-
Cell Plating: Plate the dispersed rat anterior pituitary cells in 24-well plates and culture for 2-3 days to allow for attachment and recovery.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate for 1-2 hours.
-
Treatment: Replace the medium with fresh serum-free medium containing:
-
Vehicle control.
-
Stimulating agent (GHRH or forskolin) alone.
-
Stimulating agent plus increasing concentrations of the test this compound analog.
-
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
Sample Collection: Collect the culture supernatant from each well.
-
GH Quantification: Measure the concentration of GH in the collected supernatants using a specific ELISA kit according to the manufacturer's instructions.
3. Data Analysis:
-
Generate a standard curve for GH concentration.
-
Calculate the percentage of GH release inhibition for each concentration of the test compound relative to the stimulated control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the analog that produces 50% of its maximal inhibitory effect) using non-linear regression analysis.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways activated by this compound analogs and a typical workflow for SAR studies.
Caption: SSTR2 Signaling Pathway activated by a this compound analog.
Caption: SSTR5 Signaling Pathway activated by a this compound analog.
Caption: SSTR1 Signaling Pathway leading to antiproliferation.
Caption: A logical workflow for structure-activity relationship studies of this compound analogs.
Conclusion and Future Directions
The study of the structure-activity relationship of this compound has been instrumental in the development of clinically successful drugs like octreotide, lanreotide, and pasireotide. The core principles of maintaining a bioactive conformation, particularly the βII'-turn, while modulating receptor selectivity through side-chain and backbone modifications, continue to guide the field. Future research will likely focus on the development of analogs with even greater receptor subtype selectivity, biased agonism to fine-tune signaling outcomes, and improved pharmacokinetic profiles for enhanced therapeutic efficacy and reduced side effects. The integration of computational modeling with traditional synthetic and pharmacological approaches will undoubtedly accelerate the discovery of the next generation of this compound-based therapeutics.
References
- 1. Pasireotide--a somatostatin analog for the potential treatment of acromegaly, neuroendocrine tumors and Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Somatostatin Receptor Agonist, Gene | MedChemExpress [medchemexpress.eu]
Cyclosomatostatin's Antagonistic Dance with Growth Hormone Release: A Technical Guide
For Immediate Release
A deep dive into the molecular interactions and physiological ramifications of cyclosomatostatin on growth hormone secretion, this technical guide serves as an essential resource for researchers, scientists, and professionals in drug development. By elucidating the mechanisms of somatostatin receptor antagonism, this document aims to facilitate further research and therapeutic innovation in the field of endocrinology.
This whitepaper provides a comprehensive overview of the effects of this compound, a non-selective somatostatin receptor antagonist, on the release of growth hormone (GH). Through a meticulous review of existing literature, this guide presents quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Unveiling the Antagonist: this compound's Role in Growth Hormone Regulation
This compound is a synthetic cyclic peptide that acts as a non-selective antagonist at somatostatin receptors (SSTRs).[1] In the intricate regulation of the endocrine system, somatostatin serves as a primary inhibitor of growth hormone secretion from the anterior pituitary gland.[2] this compound, by blocking the action of endogenous somatostatin, is a critical tool for investigating the physiological roles of somatostatin and for potentially modulating GH release in various pathological conditions.[1] While it is predominantly known as an antagonist, some studies have reported agonist-like activity in specific cell lines, such as human neuroblastoma SH-SY5Y cells.[1]
Quantitative Effects on Growth Hormone Release
The primary function of this compound in the context of pituitary function is to counteract the inhibitory influence of somatostatin on growth hormone secretion. While direct dose-response data for this compound on GH release in mammalian systems is not extensively detailed in publicly available literature, its mechanism of action is inferred from its ability to block somatostatin-induced effects.
In a study on tilapia, a somatostatin antagonist, this compound, demonstrated an EC50 value ranging from 0.1 to 188 nM in its effect on the cAMP/PKA pathway, a key signaling cascade in hormone release.[3] This suggests that this compound can effectively counteract the inhibitory signaling of somatostatin at nanomolar concentrations.
| Compound | Receptor Target | Effect on cAMP/PKA Pathway | EC50 / IC50 | Model System | Reference |
| This compound | Non-selective SSTR Antagonist | Increase (antagonizes inhibition) | EC50: 0.1 - 188 nM | Tilapia | [3] |
| Somatostatin | SSTR Agonist | Decrease | - | Various | [4][5] |
| Octreotide (agonist) | Primarily SSTR2 | Decrease | IC50: 0.8 - 60 nM | Tilapia | [3] |
Table 1: Comparative Effects of Somatostatin Analogs on the cAMP/PKA Pathway. This table summarizes the effects and potency of this compound and other somatostatin analogs on the cyclic AMP/protein kinase A signaling pathway, a crucial regulator of hormone secretion.
The Intracellular Ballet: Signaling Pathways of Somatostatin and its Antagonist
Somatostatin exerts its inhibitory control over growth hormone release through a well-defined signaling cascade initiated by its binding to G protein-coupled somatostatin receptors (SSTRs), predominantly subtypes SSTR2 and SSTR5, on pituitary somatotrophs. This binding activates an inhibitory G-protein (Gi), which in turn suppresses the activity of adenylyl cyclase.[1][6] The reduction in adenylyl cyclase activity leads to decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[4][5] Consequently, the activity of protein kinase A (PKA) is diminished, leading to a cascade of events that culminates in the inhibition of GH secretion.
This compound, as a competitive antagonist, is hypothesized to bind to the same SSTRs as somatostatin but without activating the downstream inhibitory cascade. By occupying the receptor binding site, it prevents somatostatin from exerting its inhibitory effect, thereby disinhibiting the adenylyl cyclase/cAMP/PKA pathway and allowing for GH release to proceed, particularly in response to stimulatory signals from Growth Hormone-Releasing Hormone (GHRH).
Figure 1: Somatostatin and this compound Signaling. This diagram illustrates the antagonistic action of this compound on the somatostatin signaling pathway in pituitary somatotrophs, leading to the disinhibition of growth hormone release.
Methodologies for a Deeper Understanding
To further investigate the effects of this compound on growth hormone release, a combination of in vitro and in vivo experimental models is essential.
In Vitro Studies: Primary Pituitary Cell Cultures and Perifusion Systems
Objective: To quantify the dose-dependent effect of this compound on basal and GHRH-stimulated GH release and to elucidate its mechanism of action at the cellular level.
Experimental Protocol:
-
Cell Culture: Primary anterior pituitary cells are isolated from rats and cultured in appropriate media.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound for a defined period. Subsequently, they are co-incubated with a fixed concentration of somatostatin and, in stimulated conditions, with GHRH.
-
GH Measurement: The concentration of GH in the culture medium is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay to assess the effect of this compound on the adenylyl cyclase pathway.
-
Perifusion System: For a more dynamic assessment, a perifusion system can be employed. This allows for the continuous flow of media over the pituitary cells and the precise timing of the introduction and withdrawal of secretagogues and antagonists. This method is particularly useful for studying the pulsatile nature of GH release.[7][8][9]
Figure 2: In Vitro Experimental Workflow. A flowchart detailing the key steps in an in vitro experiment to assess the effects of this compound on growth hormone release from primary pituitary cells.
In Vivo Studies: Animal Models
Objective: To evaluate the effect of this compound on circulating GH levels in a physiological context.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Cannulation: To allow for repeated blood sampling without stressing the animal, a chronic indwelling cannula is surgically implanted into the jugular vein.
-
Administration: this compound is administered intravenously or subcutaneously. To study its antagonistic effects, it can be co-administered with somatostatin or administered prior to a GHRH challenge.
-
Blood Sampling: Blood samples are collected at regular intervals before and after drug administration.
-
Hormone Analysis: Plasma GH concentrations are determined by a specific radioimmunoassay (RIA) or ELISA.
Figure 3: In Vivo Experimental Workflow. A flowchart outlining the key steps in an in vivo experiment to determine the effects of this compound on circulating growth hormone levels in a rat model.
Future Directions and Conclusion
This compound remains an invaluable pharmacological tool for dissecting the complex regulatory networks governing growth hormone secretion. Further research is warranted to fully characterize its dose-dependent effects in various mammalian models and to explore its therapeutic potential in disorders of GH dysregulation. A deeper understanding of the binding kinetics and selectivity of this compound for different SSTR subtypes will be crucial for the development of more targeted and effective therapeutic agents. This technical guide provides a solid foundation for researchers to build upon in their quest to unravel the full spectrum of this compound's effects on growth hormone release.
References
- 1. This compound | Somatostatin Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. Somatostatin dramatically stimulates growth hormone release from primate somatotrophs acting at low doses via somatostatin receptor 5 and cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Forskolin stimulates adenylate cyclase activity, cyclic AMP accumulation, and adrenocorticotropin secretion from mouse anterior pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine and somatostatin inhibit forskolin-stimulated prolactin and growth hormone secretion but not stimulated cyclic AMP levels in sheep anterior pituitary cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crinetics.com [crinetics.com]
- 7. Release of growth hormone, prolactin and somatostatin during perifusion of anterior pituitary and preoptic-medial basal hypothalamus from male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Perifusion of rat pituitaries: requirements for optimal GnRH-stimulated LH release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signal transduction systems in growth hormone-releasing hormone and somatostatin release from perifused rat hypothalamic fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclosomatostatin: A Technical Guide to its In Vivo and In Vitro Dichotomy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosomatostatin, a synthetic cyclic octapeptide analog of somatostatin, has carved a niche in physiological and pharmacological research as a non-selective somatostatin receptor (SSTR) antagonist.[1][2][3] Its ability to block the myriad effects of endogenous somatostatin—a key regulator of endocrine and nervous system functions—has made it an invaluable tool for elucidating complex biological pathways. However, the narrative of this compound is not one of simple antagonism. Intriguing evidence points to a paradoxical agonist activity in specific cellular contexts, revealing a functional duality that warrants in-depth exploration. This technical guide provides a comprehensive overview of the in vivo and in vitro effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to empower researchers in their scientific pursuits.
Core Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₄H₅₇N₇O₆ | [2] |
| Molecular Weight | 779.98 g/mol | [2] |
| Primary Activity | Non-selective somatostatin receptor (SSTR) antagonist | [1][3] |
| Secondary Activity | Reported agonist activity in specific cell lines (e.g., SH-SY5Y) | [3] |
In Vitro Effects: A Tale of Antagonism and Agonism
The in vitro profile of this compound is predominantly characterized by its ability to competitively inhibit the binding of somatostatin to its five receptor subtypes (SSTR1-5). This antagonism effectively reverses the canonical downstream signaling of somatostatin, which includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[4]
However, a fascinating deviation from this antagonistic role has been observed. In the human neuroblastoma cell line SH-SY5Y, this compound has been reported to act as an agonist, defying its classical pharmacological profile.[3] This suggests a receptor- and cell-type-specific mode of action that is crucial for researchers to consider when designing and interpreting experimental outcomes.
Quantitative Data: Receptor Binding Affinities
A comprehensive analysis of this compound's binding affinity across all five human somatostatin receptor subtypes is essential for understanding its non-selective antagonistic profile. The following table summarizes the available quantitative data.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| SSTR1 | Data not available in searched literature |
| SSTR2 | Data not available in searched literature |
| SSTR3 | Data not available in searched literature |
| SSTR4 | Data not available in searched literature |
| SSTR5 | Data not available in searched literature |
Note: Despite extensive literature searches, specific Ki or IC50 values for this compound at each of the five human SSTR subtypes were not found in the available resources. Researchers are encouraged to perform competitive binding assays to determine these values in their experimental systems.
Experimental Protocols
This protocol provides a framework for determining the binding affinity (Ki) of this compound for each SSTR subtype.
Materials:
-
Membrane preparations from cells stably expressing a single human SSTR subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).
-
Radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and cocktail.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled somatostatin analog, and varying concentrations of unlabeled this compound.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol can be adapted to measure both the antagonistic and potential agonistic effects of this compound on cAMP levels.
Materials:
-
Cells expressing the SSTR of interest (e.g., CHO-K1 cells stably expressing a single SSTR subtype or SH-SY5Y cells).
-
Forskolin (an adenylyl cyclase activator).
-
Somatostatin-14.
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure (Antagonist Mode):
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of somatostatin-14 in the presence of forskolin.
-
Incubate for the recommended time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Determine the ability of this compound to inhibit the somatostatin-induced decrease in forskolin-stimulated cAMP levels.
Procedure (Agonist Mode):
-
Incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels.
-
Determine if this compound alone can modulate basal cAMP levels.
Signaling Pathway Diagram
Figure 1. Dual signaling roles of this compound.
In Vivo Effects: From Hormone Regulation to Neuromodulation
The systemic administration of this compound in animal models has provided valuable insights into the physiological roles of endogenous somatostatin. By blocking SSTRs, this compound has been shown to influence a wide array of processes.
Key In Vivo Effects of this compound:
-
Endocrine System: Blocks the inhibitory effect of somatostatin on the release of growth hormone, insulin, and glucagon.[3]
-
Gastrointestinal System: Antagonizes the somatostatin-mediated inhibition of gastric emptying.[3]
-
Central Nervous System: In aged rats, intracerebroventricular administration of this compound induces catalepsy, a state of motor immobility, suggesting a role for somatostatin in motor control.[1][2]
Quantitative Data: In Vivo Studies
| Experimental Model | Parameter Measured | Effect of this compound | Dose/Concentration | Reference |
| Aged Wistar Rats | Catalepsy (Immobility Time) | Induction of catalepsy | 10 µg (intracerebroventricular) | [1][5] |
| Tilapia | Plasma FSH and LH levels | Increase | 100 µg/kg BW (ip injection) | [4] |
| Tilapia | cAMP/PKA pathway | Activation (agonist effect) | EC50 = 0.1 - 188 nM | [4] |
Experimental Protocols
This protocol details the induction and assessment of catalepsy in aged rats following intracerebroventricular administration of this compound.[1][2]
Animals:
-
Aged male Wistar rats (e.g., 18-20 months old).[2]
Materials:
-
This compound solution (e.g., dissolved in sterile saline).
-
Stereotaxic apparatus for intracerebroventricular (ICV) injection.
-
Catalepsy bar (a horizontal wooden or metal bar raised a few centimeters from a flat surface).
Procedure:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Perform a craniotomy to expose the skull over the target lateral ventricle.
-
Slowly inject this compound (e.g., 10 µg in a small volume) into the lateral ventricle.
-
Allow the animals to recover from anesthesia.
-
At specified time points post-injection (e.g., 30, 60, 90, 120 minutes), assess for catalepsy using the bar test.
-
Gently place the rat’s forepaws on the bar.
-
Measure the time it takes for the rat to remove both paws from the bar (descent latency). An increased latency compared to control animals indicates catalepsy.
Experimental Workflow Diagram
Figure 2. Workflow for the in vivo rat catalepsy experiment.
Comparison of In Vivo vs. In Vitro Effects
The divergent effects of this compound observed in whole-organism systems versus isolated cellular environments underscore the complexity of somatostatin receptor pharmacology.
| Feature | In Vitro | In Vivo |
| Primary Action | SSTR Antagonism | SSTR Antagonism |
| Secondary Action | Agonism in specific cell lines (e.g., SH-SY5Y) | Complex physiological outcomes due to systemic receptor blockade |
| Key Effects | - Blockade of somatostatin-induced inhibition of cAMP- Potential direct modulation of cell signaling (agonist effect) | - Increased hormone secretion (GH, insulin, glucagon)- Altered gastrointestinal motility- Neuromodulatory effects (e.g., catalepsy) |
| Considerations | - Cell-type specific effects- Receptor subtype expression profile | - Pharmacokinetics and pharmacodynamics- Off-target effects- Homeostatic feedback mechanisms |
Conclusion
This compound remains a powerful pharmacological tool for dissecting the multifaceted roles of the somatostatin system. Its predominant function as a non-selective SSTR antagonist is well-established, providing a reliable means to block somatostatin's inhibitory actions both in vitro and in vivo. However, the documented instances of agonist activity highlight the nuanced and context-dependent nature of its interaction with SSTRs. For researchers and drug development professionals, a thorough understanding of this dual functionality is paramount. Careful consideration of the experimental system, including the specific cell type or animal model and the expression profile of SSTR subtypes, is crucial for the accurate interpretation of data and the successful application of this compound in advancing our knowledge of physiology and disease. Future research should focus on elucidating the precise molecular determinants that govern its switch from an antagonist to an agonist, a discovery that could open new avenues for therapeutic intervention.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | Somatostatin Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Somatostatin inhibition of anterior pituitary adenylate cyclase activity: different sensitivity between male and female rats [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cyclosomatostatin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of Cyclosomatostatin, a non-selective somatostatin receptor antagonist. It covers its mechanism of action, downstream signaling effects, and its notable off-target activities. This document is intended to serve as a technical resource, offering insights into the experimental methodologies used to characterize this compound and its effects on cellular pathways.
Introduction to this compound
This compound is a synthetic cyclic peptide that acts as a non-selective antagonist for somatostatin receptors (SSTRs).[1][2] It is widely used as a research tool to block the endogenous effects of somatostatin, thereby enabling the study of the physiological roles of somatostatin signaling.[1][2] Notably, this compound has been observed to inhibit somatostatin receptor type 1 (SSTR1) signaling, which can lead to a reduction in cell proliferation in certain cancer models, such as colorectal cancer.[3] An important characteristic of this compound is its significant antagonist activity at mu-opioid receptors, an off-target effect that should be considered in experimental design.[4][5] There is also evidence of it acting as an agonist in SH-SY5Y neuroblastoma cells.[1]
Quantitative Data
Table 1: Pharmacological Profile of this compound and Related Analogs
| Receptor Target | Ligand | Parameter | Value | Notes |
| Somatostatin Receptors (General) | This compound | Activity | Non-selective antagonist | Commonly used to block SSTR signaling. |
| SSTR1 | This compound | Functional Effect | Inhibition of signaling | Leads to decreased cell proliferation in colorectal cancer cells.[3] |
| Mu-opioid Receptor | CTP (a this compound analog) | pA2 | 7.7 - 7.9 | Indicates potent antagonist activity.[5] |
| Delta-opioid Receptor | This compound / CTP | Activity | No significant effect | [4][5] |
| Kappa-opioid Receptor | This compound / CTP | Activity | No significant effect | [4][5] |
Signaling Pathways
Somatostatin receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins. As an antagonist, this compound blocks the activation of these pathways by somatostatin.
Inhibition of the Adenylyl Cyclase/cAMP Pathway
The canonical signaling pathway initiated by somatostatin binding to its receptors is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] this compound, by blocking the receptor, prevents this inhibition, thus maintaining or increasing cAMP levels in the presence of somatostatin.
Inhibition of the cAMP pathway by this compound.
Modulation of the MAPK/ERK Pathway
Somatostatin receptors can also influence the Mitogen-Activated Protein Kinase (MAPK) cascade, often leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[8] This pathway's activation by somatostatin can, paradoxically, contribute to anti-proliferative effects. This compound would block these somatostatin-induced changes in ERK phosphorylation.
Modulation of the MAPK/ERK pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound. These are adapted from general protocols and should be optimized for specific cell lines and experimental conditions.
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific somatostatin receptor subtype.
Workflow:
Workflow for competitive radioligand binding assay.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing a single human somatostatin receptor subtype (e.g., SSTR1, SSTR2, etc.).
-
Harvest cells and prepare cell membranes by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes.[9]
-
Resuspend the membrane pellet in a suitable binding buffer and determine the protein concentration.[9]
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of radiolabeled somatostatin (e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14) to each well.
-
Add increasing concentrations of unlabeled this compound to compete for binding.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate with gentle agitation to allow the binding to reach equilibrium.[9][10]
-
-
Separation and Quantification:
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.[10]
-
cAMP Functional Assay
This protocol measures the ability of this compound to antagonize the somatostatin-mediated inhibition of cAMP production.
Methodology:
-
Cell Culture:
-
Assay Procedure:
-
Wash the cells and replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[13][14]
-
Add increasing concentrations of this compound to the wells and pre-incubate.
-
Add a fixed concentration of a cAMP-stimulating agent (e.g., forskolin) and a fixed concentration of somatostatin-14 to all wells (except for controls).[7][12]
-
Incubate to allow for changes in intracellular cAMP levels.
-
-
cAMP Detection:
-
Data Analysis:
-
Plot the cAMP levels against the concentration of this compound.
-
Determine the IC50 value for this compound's antagonism of the somatostatin effect.
-
MAPK/ERK Phosphorylation Assay (Western Blot)
This protocol assesses the effect of this compound on somatostatin-induced ERK phosphorylation.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293 or CHO cells expressing an SSTR subtype) in 6-well plates.
-
Serum-starve the cells to reduce basal ERK phosphorylation.[16][17]
-
Pre-treat the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of somatostatin-14 for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[16][18]
-
Block the membrane and probe with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).[17][19]
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.[16][18]
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[16][19]
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Plot the normalized p-ERK levels against the this compound concentration to determine its inhibitory effect.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of somatostatin signaling. Its non-selective antagonist activity at SSTRs allows for the broad inhibition of somatostatin's effects. However, researchers must be cognizant of its significant off-target antagonist activity at mu-opioid receptors and its potential agonist activity in certain cell types. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other similar compounds, enabling a deeper understanding of their complex pharmacology and downstream cellular effects.
References
- 1. This compound | Somatostatin Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclic somatostatin analogues as potent antagonists at mu-, but not delta- and kappa-opioid receptors mediating presynaptic inhibition of neurotransmitter release in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonist activity of the cyclic somatostatin analogue CTP at mu- but not delta- and kappa-opioid receptors involved in presynaptic inhibition of neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterization of novel somatostatin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The rat SSTR2 somatostatin receptor subtype is coupled to inhibition of cyclic AMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Somatostatin inhibits colon cancer cell growth through cyclooxygenase-2 downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Assay: Agonist activity at human SSTR2 expressed in CHO-K1 cells assessed as inhibition of forskolin-induced cAMP accumulation measured after 30 mins... - ChEMBL [ebi.ac.uk]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cyclosomatostatin Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosomatostatin is a synthetic cyclic peptide analog of somatostatin. It is widely regarded in scientific literature as a non-selective antagonist for the five known somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5).[1] These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are crucial in regulating a wide array of physiological processes, including hormone secretion, neurotransmission, and cell proliferation.[2][3] Their dysregulation is implicated in various pathologies, most notably in neuroendocrine tumors, making them significant targets for therapeutic intervention.[4][5]
While this compound is a valuable research tool for elucidating the physiological roles of somatostatin systems, it is important to note that some studies have reported agonist-like activity in specific cellular contexts, such as in human neuroblastoma SH-SY5Y cells and opioid-like agonist effects in gastrointestinal preparations.[6] This highlights the complexity of its pharmacological profile.
This technical guide provides a comprehensive overview of the binding affinity and selectivity of ligands at somatostatin receptors, with a focus on the methodologies used for their characterization. Due to the limited availability of comprehensive public data on the specific binding affinities (Ki or IC50 values) of this compound for each of the five SSTR subtypes, this guide will also present data for other well-characterized somatostatin receptor ligands to illustrate the principles of affinity and selectivity.
Data Presentation: Somatostatin Receptor Ligand Binding Affinities
A critical aspect of characterizing a ligand like this compound is to determine its binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) for each of the five SSTR subtypes. This allows for a quantitative assessment of its potency and selectivity.
Table 1: Binding Affinities (Ki, nM) of Somatostatin-14 for Human SSTR Subtypes
| Receptor Subtype | Ki (nM) |
| SSTR1 | ~1-5 |
| SSTR2 | ~0.1-1 |
| SSTR3 | ~1-5 |
| SSTR4 | ~5-10 |
| SSTR5 | ~0.5-2 |
Note: The Ki values are approximate and can vary depending on the experimental conditions.
Table 2: Binding Affinities (pIC50) of CYN 154806 for Human SSTR Subtypes
| Receptor Subtype | pIC50 |
| SSTR1 | 5.41 |
| SSTR2 | 8.58 |
| SSTR3 | 6.07 |
| SSTR4 | 5.76 |
| SSTR5 | 6.48 |
Data for CYN 154806 is presented as pIC50 (-logIC50). A higher pIC50 value indicates a higher binding affinity.[7]
Experimental Protocols
The characterization of a ligand's interaction with its receptor involves a series of well-defined experimental protocols. These can be broadly categorized into binding assays, which measure the physical interaction between the ligand and the receptor, and functional assays, which assess the biological response triggered by this interaction.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity and density of receptors.[8] They typically involve the use of a radiolabeled ligand that binds to the receptor of interest.
a) Membrane Preparation
-
Cell Culture and Harvesting: Cells expressing the somatostatin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells stably transfected with the human SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5 gene) are cultured to confluency. The cells are then washed with phosphate-buffered saline (PBS) and harvested by scraping.
-
Homogenization: The cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized using a Dounce or Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g) to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed with fresh lysis buffer and centrifuged again. The final pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA). The membrane preparations can be stored at -80°C until use.[9]
b) Competitive Binding Assay
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation (a source of the SSTR subtype), a fixed concentration of a radiolabeled somatostatin analog (e.g., [125I]-Somatostatin-14), and varying concentrations of the unlabeled competitor ligand (e.g., this compound).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value of the competitor ligand, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[8]
Functional Assays
Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist.
a) GTPγS Binding Assay
This assay measures the activation of G-proteins, which is one of the earliest events in GPCR signaling.
-
Assay Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein. The GTPγS binding assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated G-protein.
-
Procedure: Cell membranes expressing the SSTR subtype are incubated with the ligand of interest (e.g., this compound) in the presence of GDP and [35S]GTPγS.
-
Measurement: The amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting after separating the membrane-bound radioactivity from the free radioactivity by filtration.
-
Interpretation: An agonist will stimulate [35S]GTPγS binding, while a neutral antagonist will have no effect on its own but will block the agonist-induced stimulation. An inverse agonist will decrease the basal [35S]GTPγS binding.
b) cAMP Assay
This assay measures the downstream effect of SSTR activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Cell Treatment: Whole cells expressing the SSTR subtype are pre-incubated with the test compound (e.g., this compound).
-
Stimulation: The cells are then stimulated with an agent that increases intracellular cAMP levels, such as forskolin (a direct activator of adenylyl cyclase), in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. An SSTR agonist is also added to induce a response.
-
Measurement of cAMP: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or fluorescence/luminescence-based biosensors.
-
Interpretation: An SSTR agonist will inhibit the forskolin-stimulated cAMP accumulation. An antagonist like this compound will block the inhibitory effect of the agonist, thereby restoring cAMP levels.
Signaling Pathways and Visualizations
Upon ligand binding, somatostatin receptors initiate a cascade of intracellular signaling events. All five SSTR subtypes couple to inhibitory G-proteins of the Gi/o family.[10] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[7] Additionally, SSTRs can modulate the activity of various ion channels and other signaling pathways. For instance, SSTR2 and SSTR5 have also been shown to couple to the Gq/11 pathway, leading to the activation of phospholipase C (PLC).[11][12]
Below are Graphviz diagrams illustrating the primary signaling pathway and the general workflows for the experimental protocols described.
Caption: Primary signaling pathway of somatostatin receptors (SSTRs).
Caption: Workflow for a competitive radioligand binding assay.
Caption: Logical workflow for characterizing ligand function.
Conclusion
This compound serves as a fundamental tool in the study of somatostatin receptor pharmacology. A thorough understanding of its binding affinity and selectivity, alongside that of other SSTR ligands, is paramount for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the somatostatin system. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of such ligands. Future research providing detailed, publicly accessible quantitative binding data for this compound across all five SSTR subtypes would be of significant value to the scientific community.
References
- 1. Structural insights into somatostatin receptor 5 bound with cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Exploring key features of selectivity in somatostatin receptors through molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expressions of Somatostatin Receptor Subtypes (SSTR-1, 2, 3, 4 and 5) in Neuroblastic Tumors; Special Reference to Clinicopathological Correlations with International Neuroblastoma Pathology Classification and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The putative somatostatin antagonist cyclo-somatostatin has opioid agonist effects in gastrointestinal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Molecular basis for the selective G protein signaling of somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cyclosomatostatin in the Guinea Pig Ileum Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosomatostatin (CSST) was initially investigated as a putative antagonist for somatostatin receptors. However, studies utilizing the guinea pig ileum model have revealed that CSST does not exhibit somatostatin receptor antagonism in this tissue. Instead, it demonstrates clear opioid agonist properties by inhibiting neurally-mediated contractile responses.[1] This inhibitory action is notably reversed by the opioid antagonist, naloxone, confirming its mechanism of action through opioid receptors.[1]
These application notes provide a detailed protocol for utilizing the guinea pig ileum assay to characterize the opioid agonist effects of this compound. This classic pharmacological preparation is highly sensitive and serves as a robust model for investigating substances that modulate intestinal smooth muscle contractility via neuronal pathways. The protocol will detail the preparation of the isolated ileum, the experimental setup for recording isometric contractions, and the procedure for evaluating the inhibitory effects of CSST and its reversal by naloxone.
Experimental Protocols
Materials and Reagents
-
Animals: Male guinea pigs (250-350 g)
-
Physiological Salt Solution: Tyrode's solution (composition in g/L: NaCl 8.0, KCl 0.2, CaCl2 0.2, MgCl2 0.1, NaH2PO4 0.05, NaHCO3 1.0, Glucose 1.0). The solution should be freshly prepared and continuously aerated with carbogen (95% O2, 5% CO2).
-
Drugs and Chemicals:
-
This compound (CSST)
-
Somatostatin-14
-
Naloxone hydrochloride
-
Acetylcholine chloride
-
Histamine dihydrochloride
-
Physostigmine (optional, for potentiating cholinergic responses)
-
-
Equipment:
-
Organ bath with a capacity of 10-20 mL, maintained at 32-37°C
-
Isotonic or isometric force transducer
-
Data acquisition system and software
-
Kymograph or chart recorder (traditional method)
-
Aeration pump (for carbogen)
-
Surgical instruments (scissors, forceps)
-
Sutures
-
Tissue Preparation
-
Humanely euthanize a guinea pig by a method approved by the institutional animal care and use committee (e.g., cervical dislocation or CO2 asphyxiation).
-
Immediately perform a laparotomy to expose the abdominal cavity.
-
Locate the cecum and identify the terminal ileum.
-
Carefully excise a segment of the ileum (approximately 10-15 cm) proximal to the ileocecal junction.
-
Place the excised tissue in a petri dish containing pre-warmed and aerated Tyrode's solution.
-
Gently flush the lumen of the ileum segment with Tyrode's solution using a syringe to remove any intestinal contents.
-
Cut the ileum into smaller segments of 2-3 cm in length.
-
Tie a silk or cotton thread to each end of the ileum segment.
Experimental Setup and Procedure
-
Mount the prepared ileum segment in the organ bath containing Tyrode's solution maintained at the desired temperature and continuously aerated with carbogen.
-
Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to the force transducer.
-
Apply a resting tension of approximately 0.5-1.0 g to the tissue.
-
Allow the tissue to equilibrate for at least 30-60 minutes, with washes of fresh Tyrode's solution every 10-15 minutes.
-
Induce submaximal, rhythmic contractions ("twitch" responses) of the ileum through electrical field stimulation (EFS). Typical parameters are 0.1-0.5 Hz frequency, 1 ms pulse duration, and supramaximal voltage.
-
Once stable twitch contractions are achieved, a cumulative concentration-response curve for this compound can be generated by adding increasing concentrations of CSST to the organ bath at regular intervals.
-
To confirm the opioid-mediated effect, pre-incubate a separate ileum preparation with an effective concentration of the opioid antagonist naloxone (e.g., 1 µM) for 10-15 minutes before adding CSST.
-
Wash the tissue thoroughly with fresh Tyrode's solution between drug additions to allow for the return to baseline activity.
Data Presentation
The inhibitory effect of this compound on the electrically stimulated guinea pig ileum is concentration-dependent. The following table summarizes the expected quantitative data from such an experiment.
| Compound | Concentration Range | Effect on Twitch Contractions | Antagonist | Antagonist Effect |
| This compound (CSST) | 0.3 - 1 µM | Inhibition | Naloxone (1 µM) | Prevents CSST-induced inhibition |
| Somatostatin-14 | 10 nM - 1 µM | Transient Inhibition | Naloxone (1 µM) | No effect on somatostatin-induced inhibition |
Note: The above data is based on published findings and may vary depending on specific experimental conditions.[1]
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Dissolving Cyclosomatostatin for Cell Culture
Introduction
Cyclosomatostatin is a potent, non-selective synthetic antagonist of somatostatin (SST) receptors.[1][2][3] It functions by blocking the signaling pathways initiated by the binding of somatostatin to its G-protein coupled receptors (SSTRs).[4][5] Specifically, it has been shown to inhibit somatostatin receptor type 1 (SSTR1) signaling.[1][6] In cell culture, this compound is a valuable tool for investigating the roles of somatostatin signaling in various cellular processes. Its applications include studying cell proliferation, particularly in cancer research where it has been shown to decrease cell proliferation in colorectal cancer cells, and in neuroscience to modulate cortical circuits.[1][4]
Proper dissolution and application of this compound are critical for obtaining accurate and reproducible experimental results. These application notes provide a comprehensive protocol for the preparation and use of this compound in in vitro cell culture experiments.
Data Presentation: Physicochemical and Solubility Properties
The quantitative data for this compound are summarized in the table below. Researchers should note that molecular weight may vary slightly depending on whether the compound is in its free base or salt form.
| Property | Value | Source(s) |
| CAS Number | 84211-54-1 | [1][7][8] |
| Molecular Formula | C₄₄H₅₇N₇O₆ | [3][7][8] |
| Molecular Weight | ~780 - 840 g/mol | [7][8][9] |
| Appearance | Solid / Powder | [7] |
| Purity | >95% | [3][7][8] |
| Solubility | ||
| DMSO | Up to 8.4 mg/mL (~10 mM) | [7][9] |
| 20% Ethanol/Water | Up to 1 mg/mL | [3][8] |
| Storage (Powder) | -20°C for up to 3 years (desiccated) | [7][9] |
| Storage (Stock Solution) | -80°C for up to 1 year; -20°C for up to 1 month | [1][9] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes (amber or covered in foil)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Pre-Weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh approximately 8.4 mg of this compound Acetate (MW ~840 g/mol ).[9] Adjust the mass based on the specific molecular weight provided on the product's data sheet.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For 8.4 mg, add 1 mL of DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly. If the compound does not dissolve completely, sonication is recommended to aid dissolution.[9] Gentle warming (to 37°C) can also be applied, but avoid excessive heat.
-
Sterilization (Optional): For highly sensitive applications or long-term storage, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][9]
Dilution of Stock Solution for Cell Culture Treatment
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.
-
Dilution: Directly add the required volume of the stock solution to the pre-warmed cell culture medium to achieve the desired final working concentration.
-
Example: To prepare 10 mL of medium with a final this compound concentration of 10 µM, add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.
-
-
Mixing: Gently mix the medium by swirling the culture vessel or by pipetting up and down. Avoid vigorous vortexing, which can damage cells.
-
Vehicle Control: It is crucial to include a vehicle control in your experimental design. This control should contain the same final concentration of DMSO as the treated samples (e.g., 0.1% DMSO in the example above) to account for any solvent-induced effects.[10][11]
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the final concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration as determined by your experimental goals.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for preparing and applying this compound.
Signaling Pathway Diagram
Caption: Antagonistic action of this compound on the Somatostatin pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 4. Somatostatin peptide signaling dampens cortical circuits and promotes exploratory behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound peptide [novoprolabs.com]
- 7. This compound, Somatostatin antagonist. (CAS 84211-54-1) | Abcam [abcam.com]
- 8. This compound | Somatostatin Receptor Antagonists: R&D Systems [rndsystems.com]
- 9. This compound Acetate | Somatostatin | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Cyclosomatostatin: A Tool for Elucidating Somatostatin Receptor Function
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclosomatostatin is a synthetic cyclic peptide that primarily functions as a non-selective antagonist of somatostatin receptors (SSTRs).[1][2] Somatostatin, a naturally occurring inhibitory hormone, exerts its diverse physiological effects by binding to five distinct G protein-coupled receptor subtypes (SSTR1-SSTR5).[3] These receptors are implicated in a wide array of cellular processes, including hormone secretion, neurotransmission, and cell proliferation.[4] The ability of this compound to block the binding of somatostatin to its receptors makes it an invaluable tool for investigating the specific roles of these receptors in various physiological and pathological contexts. While generally considered an antagonist, some studies have reported context-dependent agonist activity, particularly in human neuroblastoma cell lines. This document provides detailed application notes and experimental protocols for utilizing this compound to study somatostatin receptor signaling and function.
Applications in Somatostatin Receptor Research
This compound serves as a critical pharmacological tool to:
-
Elucidate the physiological roles of specific SSTR subtypes: By antagonizing somatostatin binding, researchers can investigate the downstream consequences of receptor blockade in various systems.
-
Investigate the involvement of SSTRs in disease: this compound can be used to probe the role of somatostatin signaling in pathologies such as cancer, neurodegenerative diseases, and endocrine disorders.[1][5]
-
Differentiate between receptor subtype-specific effects: In systems where multiple SSTR subtypes are expressed, this compound can help to dissect the contribution of each subtype to the overall physiological response to somatostatin.
-
Validate novel SSTR agonists and antagonists: It can be used as a reference compound in competitive binding assays and functional screens to characterize the properties of new investigational drugs targeting SSTRs.
A notable application of this compound is in the study of cancer biology, particularly in colorectal cancer models where it has been shown to inhibit SSTR1 signaling, leading to a decrease in cell proliferation and the population of cancer stem cells.[1][5][6]
Quantitative Data
A comprehensive understanding of the binding affinity of this compound for each SSTR subtype is crucial for accurate experimental design and data interpretation. The following table summarizes the available binding affinity data for this compound and the natural ligand, Somatostatin-14, for human somatostatin receptors.
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| This compound | Potent Antagonist[1][5][6] | Antagonist | Antagonist | Antagonist | Antagonist |
| _K_i / IC50 (nM) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Somatostatin-14 | High Affinity[7] | High Affinity[7] | High Affinity[7] | High Affinity[7] | High Affinity[7] |
| _K_i / IC50 (nM) | ~1-5 | ~0.1-1 | ~1-5 | ~5-10 | ~0.5-2 |
Note: While this compound is widely cited as a non-selective antagonist, specific Ki or IC50 values for each receptor subtype are not consistently reported in publicly available literature. The potency at SSTR1 is frequently highlighted.[1][5][6] The affinity values for Somatostatin-14 are approximate ranges compiled from various sources and can vary depending on the experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended as a guide and may require optimization based on the specific cell type, experimental setup, and research question.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for different somatostatin receptor subtypes by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for a specific SSTR subtype.
Materials:
-
Cell membranes prepared from cells expressing a single SSTR subtype (e.g., CHO-K1 or HEK293 cells)
-
Radiolabeled somatostatin analog (e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Reaction Setup: In a 96-well plate, combine the following in triplicate:
-
50 µL of cell membranes (containing a known amount of protein, e.g., 20-50 µg)
-
50 µL of Assay Buffer containing the radiolabeled ligand at a concentration near its Kd.
-
50 µL of Assay Buffer containing increasing concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M).
-
For total binding, add 50 µL of Assay Buffer without this compound.
-
For non-specific binding, add 50 µL of Assay Buffer containing a high concentration of unlabeled somatostatin (e.g., 1 µM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram:
Radioligand Binding Assay Workflow
cAMP Functional Assay
This assay measures the ability of this compound to antagonize the somatostatin-mediated inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the functional antagonist potency of this compound at SSTRs.
Materials:
-
Cells expressing the SSTR subtype of interest (e.g., CHO-K1 or HEK293 cells)
-
Forskolin (an adenylyl cyclase activator)
-
Somatostatin-14
-
This compound
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-treatment with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of this compound in serum-free medium for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of Somatostatin-14 (typically the EC80 concentration) in the presence of a submaximal concentration of forskolin (e.g., 1-10 µM).
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the somatostatin-induced inhibition of cAMP production.
-
This IC50 value is a measure of the functional antagonist potency.
-
Signaling Pathway Diagram:
SSTR Signaling and cAMP Inhibition
Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of cells that are sensitive to the anti-proliferative effects of somatostatin.
Objective: To determine if this compound can reverse the anti-proliferative effect of somatostatin.
Materials:
-
Cancer cell line known to express SSTRs and show a proliferative response to somatostatin (e.g., HT29 or SW480 colorectal cancer cells).[1]
-
Cell culture medium and supplements
-
Somatostatin-14
-
This compound
-
Cell proliferation assay reagent (e.g., MTT, XTT, or CyQUANT)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing:
-
Vehicle control
-
Somatostatin-14 alone (at a concentration known to inhibit proliferation)
-
This compound alone (to assess its intrinsic effect on proliferation)
-
A combination of Somatostatin-14 and increasing concentrations of this compound.
-
-
Incubation: Incubate the cells for a period of time that allows for significant proliferation (e.g., 48-72 hours).
-
Proliferation Measurement: Add the cell proliferation assay reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance/Fluorescence Reading: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of cell proliferation.
-
Plot the percentage of proliferation against the logarithm of the this compound concentration in the presence of Somatostatin-14.
-
Determine the concentration of this compound required to reverse the anti-proliferative effect of somatostatin.
-
Experimental Logic Diagram:
Cell Proliferation Assay Logic
Conclusion
This compound is a versatile and potent tool for the investigation of somatostatin receptor biology. Its ability to act as a non-selective antagonist allows researchers to probe the multifaceted roles of SSTRs in health and disease. The detailed protocols provided herein offer a starting point for utilizing this compound to advance our understanding of this critical signaling system and to facilitate the development of novel therapeutics targeting somatostatin receptors. Careful consideration of its potential for agonist activity in certain cellular contexts is warranted for robust experimental design and interpretation.
References
- 1. Somatostatin signaling via SSTR1 contributes to the quiescence of colon cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 3. Exploring key features of selectivity in somatostatin receptors through molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound peptide [novoprolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclosomatostatin Antagonist Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosomatostatin is a synthetic cyclic octapeptide that acts as a non-selective antagonist for somatostatin receptors (SSTRs).[1] Somatostatin and its five G protein-coupled receptor subtypes (SSTR1-5) are key regulators of endocrine and neuroendocrine systems, making them attractive targets for therapeutic intervention in various diseases, including neuroendocrine tumors, acromegaly, and diabetes.[1][2][3][4][5] this compound is a valuable research tool for elucidating the physiological and pathological roles of somatostatin signaling.[1] It is important to note that while generally considered an antagonist, this compound has been reported to act as an agonist in certain cell lines, such as the human neuroblastoma cell line SH-SY5Y.[1] Additionally, some studies suggest it may have off-target effects, including opioid agonist activity.
These application notes provide detailed protocols for the in vitro and in vivo characterization of this compound and other somatostatin receptor antagonists. The methodologies described herein are essential for determining binding affinity, functional antagonism, and in vivo efficacy, thereby facilitating the discovery and development of novel SSTR-targeting therapeutics.
Data Presentation
The following tables summarize representative quantitative data for various somatostatin receptor antagonists. Due to the limited availability of comprehensive public data for this compound, these tables include data from other well-characterized selective and non-selective antagonists to serve as examples.
Table 1: Representative Binding Affinities (Ki, nM) of Somatostatin Receptor Antagonists
| Antagonist | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Selectivity |
| This compound | ND | ND | ND | ND | ND | Non-selective |
| CYN-154806 | 389 | 0.26 | 851 | 174 | 331 | SSTR2 Selective |
| BIM-23454 | >1000 | 1.2 | >1000 | >1000 | >1000 | SSTR2 Selective |
| SSTR5 Antagonist 2 | >10000 | >10000 | >10000 | >10000 | 4.8 | SSTR5 Selective |
ND: Not determined from the provided search results.
Table 2: Representative Functional Antagonism (IC50, nM) in cAMP Assays
| Antagonist | Cell Line | Agonist Used | SSTR Subtype | IC50 (nM) |
| This compound | ND | ND | Non-selective | ND |
| SSTR2 Antagonist | CHO-K1 | Somatostatin-14 | SSTR2 | 15 |
| **Non-selective Antagonist | AtT-20 | CRF | Multiple | 82 |
ND: Not determined from the provided search results.
Table 3: Representative In Vivo Tumor Uptake of Radiolabeled Somatostatin Analogs (%ID/g)
| Radiotracer | Tumor Model | Time Point (h) | Tumor Uptake (%ID/g) |
| ¹¹¹In-DOTA-sst3-ODN-8 (Antagonist) | sst3-expressing tumor | 1 | 60 |
| ¹¹¹In-DOTA-[1-Nal³]-octreotide (Agonist) | sst3-expressing tumor | 1 | <10 |
| ¹¹¹In-DOTA-sst2-ANT (Antagonist) | sst2-expressing tumor | 4 | ~25 |
| ¹¹¹In-DTPA-TATE (Agonist) | sst2-expressing tumor | 4 | ~15 |
%ID/g: Percentage of injected dose per gram of tissue.[6][7]
Experimental Protocols
Radioligand Binding Assay for Somatostatin Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound, such as this compound, for somatostatin receptor subtypes. The assay measures the ability of the test compound to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes prepared from cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells)
-
Radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]Somatostatin-14)
-
Test antagonist (e.g., this compound)
-
Unlabeled somatostatin-14 (for non-specific binding determination)
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
96-well filter plates with glass fiber filters (e.g., Millipore MultiScreen)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Plate Preparation: Pre-treat the filter plates with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding, if necessary.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL Binding Buffer, 50 µL radioligand, 50 µL cell membranes.
-
Non-specific Binding (NSB): 50 µL unlabeled somatostatin-14 (1 µM final concentration), 50 µL radioligand, 50 µL cell membranes.
-
Competitive Binding: 50 µL of test antagonist at various concentrations (e.g., 10⁻¹² to 10⁻⁵ M), 50 µL radioligand, 50 µL cell membranes.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Drying: Dry the filter plates completely.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay: cAMP Accumulation
This protocol measures the ability of a somatostatin receptor antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production. Somatostatin receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Materials:
-
Cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells)
-
Somatostatin-14 or a selective SSTR agonist
-
Test antagonist (e.g., this compound)
-
Forskolin (an adenylyl cyclase activator)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and reagents
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with Antagonist: Remove the culture medium and add fresh medium containing various concentrations of the test antagonist. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add the SSTR agonist (at a concentration that gives a submaximal response, e.g., EC80) and forskolin (to stimulate cAMP production) to the wells. Incubate for 30 minutes at 37°C. A control group with only forskolin should be included to determine the maximal cAMP level.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Functional Antagonism Assay: Intracellular Calcium Mobilization
Some SSTR subtypes, upon activation, can modulate intracellular calcium levels. This protocol assesses the ability of an antagonist to block agonist-induced changes in intracellular calcium.
Materials:
-
Cells stably expressing a single human SSTR subtype
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
SSTR agonist
-
Test antagonist (e.g., this compound)
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBSS. Load the cells with the calcium-sensitive dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) and incubate for 60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Antagonist Pre-incubation: Add HBSS containing various concentrations of the test antagonist to the wells and incubate for 15-30 minutes at room temperature in the dark.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for 1-2 minutes.
-
Agonist Injection: Inject the SSTR agonist into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Plot the change in fluorescence against the logarithm of the test antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium mobilization.
-
In Vivo Biodistribution of a Radiolabeled Antagonist
This protocol outlines a typical in vivo study to evaluate the tumor-targeting capabilities of a radiolabeled somatostatin receptor antagonist in a tumor-bearing animal model.
Materials:
-
Tumor-bearing animals (e.g., nude mice with xenografts of SSTR-expressing tumor cells)
-
Radiolabeled antagonist (e.g., ¹¹¹In-DOTA-Cyclosomatostatin or another antagonist)
-
Anesthesia
-
Gamma counter
-
Standard laboratory equipment for animal handling and dissection
Protocol:
-
Animal Model: Establish tumor xenografts by subcutaneously injecting SSTR-expressing tumor cells into the flank of immunocompromised mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Radiolabeling: Label the antagonist with a suitable radionuclide (e.g., ¹¹¹In, ⁶⁸Ga, ¹⁷⁷Lu) using a chelator like DOTA. Purify the radiolabeled compound and determine the radiochemical purity.
-
Injection: Anesthetize the tumor-bearing mice and inject a known amount of the radiolabeled antagonist (e.g., 1-5 MBq) intravenously via the tail vein.
-
Biodistribution: At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a group of animals (n=3-5 per group).
-
Tissue Harvesting: Dissect and collect major organs and tissues (blood, tumor, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tail).
-
Measurement of Radioactivity: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Present the data as mean ± standard deviation.
-
Calculate tumor-to-background ratios (e.g., tumor-to-blood, tumor-to-muscle) to assess targeting efficiency.
-
Visualizations
Caption: Somatostatin Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Studies.
References
- 1. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. What are SSTR2 antagonists and how do they work? [synapse.patsnap.com]
- 3. What are SSTR antagonists and how do they work? [synapse.patsnap.com]
- 4. Exploring key features of selectivity in somatostatin receptors through molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeled somatostatin receptor antagonists are preferable to agonists for in vivo peptide receptor targeting of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiolabeled somatostatin receptor antagonists are preferable to agonists for in vivo peptide receptor targeting of tumors - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Research Potential: A Comprehensive List of SEO-Driven, Long-Tail Keywords for the Pan-KRAS Inhibitor, pan-KRAS-IN-6
For scientific researchers navigating the complex landscape of cancer biology and targeted therapies, the novel pan-KRAS inhibitor, pan-KRAS-IN-6, presents a promising avenue of investigation. To facilitate the dissemination of knowledge and guide effective content creation for this scientific audience, a comprehensive list of SEO-driven, long-tail keywords has been compiled. These keywords are categorized by specific researcher intents, from foundational understanding to advanced validation and comparative studies.
The compound, identified by its CAS number 3033565-36-2, is a potent inhibitor of multiple KRAS mutations, including G12D and G12V, with IC50 values in the nanomolar range.[1][2] Its ability to inhibit the growth of cancer cell lines such as AsPC-1 highlights its potential in preclinical research.[1] The keywords below are designed to capture the nuanced queries of researchers at various stages of their work with this and similar pan-KRAS inhibitors.
| Category | Long-tail Keyword |
| Foundational & Exploratory | pan-KRAS-IN-6 mechanism of action |
| pan-KRAS-IN-6 discovery and synthesis | |
| what is pan-KRAS-IN-6 | |
| pan-KRAS-IN-6 target profile | |
| pan-KRAS-IN-6 KRAS G12D inhibition | |
| pan-KRAS-IN-6 KRAS G12V potency | |
| pan-KRAS-IN-6 chemical structure and properties | |
| pan-KRAS-IN-6 patent WO2024063576 | |
| pan-KRAS-IN-6 for pancreatic cancer research | |
| pan-KRAS-IN-6 in lung cancer cell lines | |
| pan-KRAS-IN-6 and colorectal cancer studies | |
| understanding pan-KRAS inhibition vs allele-specific | |
| role of pan-KRAS inhibitors in overcoming resistance | |
| pan-KRAS-IN-6 effect on downstream signaling pathways | |
| preliminary studies on pan-KRAS-IN-6 efficacy | |
| Methodological & Application | pan-KRAS-IN-6 in vitro assay protocol |
| pan-KRAS-IN-6 cell-based assay guidelines | |
| how to use pan-KRAS-IN-6 in the lab | |
| pan-KRAS-IN-6 reconstitution and storage | |
| pan-KRAS-IN-6 solubility in DMSO | |
| pan-KRAS-IN-6 working concentration for cell culture | |
| pan-KRAS-IN-6 treatment duration for pERK inhibition | |
| western blot protocol for pan-KRAS-IN-6 treated cells | |
| cell proliferation assay with pan-KRAS-IN-6 | |
| developing a KRAS GTPase activity assay for pan-KRAS-IN-6 | |
| pan-KRAS-IN-6 for 3D spheroid culture experiments | |
| in vivo study design using pan-KRAS inhibitors | |
| pan-KRAS-IN-6 administration in mouse models | |
| xenograft models for testing pan-KRAS-IN-6 | |
| pan-KRAS-IN-6 experimental design for beginners | |
| Troubleshooting & Optimization | pan-KRAS-IN-6 not dissolving in media |
| pan-KRAS-IN-6 precipitation in aqueous solution | |
| optimizing pan-KRAS-IN-6 IC50 determination | |
| pan-KRAS-IN-6 off-target effects in kinase assays | |
| identifying pan-KRAS-IN-6 off-target kinases | |
| pan-KRAS-IN-6 cellular toxicity assessment | |
| troubleshooting inconsistent results with pan-KRAS-IN-6 | |
| pan-KRAS-IN-6 stability in long-term experiments | |
| acquired resistance to pan-KRAS inhibitors in cell lines | |
| feedback loop activation with pan-KRAS-IN-6 treatment | |
| minimizing pan-KRAS-IN-6 experimental variability | |
| pan-KRAS-IN-6 inactive in certain KRAS mutant lines | |
| unexpected phenotypes with pan-KRAS-IN-6 treatment | |
| how to assess pan-KRAS-IN-6 target engagement in cells | |
| pan-KRAS-IN-6 dose-response curve issues | |
| Validation & Comparative | pan-KRAS-IN-6 versus BI-2865 efficacy |
| comparing pan-KRAS-IN-6 and sotorasib in G12C cells | |
| pan-KRAS-IN-6 vs adagrasib on-target potency | |
| pan-KRAS-IN-6 activity in sotorasib-resistant models | |
| validation of pan-KRAS-IN-6 specificity for KRAS | |
| pan-KRAS-IN-6 selectivity against HRAS and NRAS | |
| combination therapy with pan-KRAS-IN-6 and EGFR inhibitors | |
| pan-KRAS-IN-6 and immunotherapy combination studies | |
| synthetic lethality partners for pan-KRAS-IN-6 | |
| pan-KRAS-IN-6 efficacy in KRAS wild-type amplified cancers | |
| cross-resistance between pan-KRAS-IN-6 and other KRAS inhibitors | |
| evaluating pan-KRAS-IN-6 in patient-derived organoids | |
| pan-KRAS-IN-6 compared to pan-RAS inhibitors like RMC-6236 | |
| synergistic effects of pan-KRAS-IN-6 with chemotherapy | |
| confirming on-target activity of pan-KRAS-IN-6 with CRISPR |
References
Troubleshooting & Optimization
Cyclosomatostatin not showing antagonist activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results when using cyclosomatostatin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected activity of this compound?
This compound is primarily characterized as a non-selective somatostatin receptor (SSTR) antagonist.[1] It is expected to block the effects of somatostatin and its agonists on all five somatostatin receptor subtypes (SSTR1-SSTR5). These effects include the inhibition of hormone secretion (such as growth hormone, insulin, and glucagon), modulation of neurotransmitter release, and reduction of cell proliferation.[1][2][3]
Q2: Are there situations where this compound does not act as an antagonist?
Yes, there are documented exceptions to its antagonist activity. In certain cell lines, such as the human neuroblastoma cell line SH-SY5Y, this compound has been reported to act as a somatostatin receptor agonist.[1] Additionally, some studies have shown that this compound can exert opioid agonist effects in gastrointestinal preparations, which could lead to experimental results that are inconsistent with its expected role as a somatostatin receptor antagonist.[4][5]
Q3: Which signaling pathways are typically affected by somatostatin receptors?
Somatostatin receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gαi/o).[6][7] Activation of these receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Other downstream effects include the modulation of ion channels (e.g., activation of K+ channels and inhibition of Ca2+ channels) and the activation of phosphotyrosine phosphatases (PTPs) and the MAP kinase (MAPK) pathway.
Troubleshooting Guide
This guide addresses common issues that may lead to this compound not exhibiting the expected antagonist activity.
Issue 1: No observable antagonist effect of this compound.
| Possible Cause | Troubleshooting Steps |
| Incorrect Reagent Handling or Storage | This compound is a peptide and can degrade if not stored properly. Ensure it is stored at the recommended temperature (-20°C or -80°C) and protected from moisture.[7] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Low Receptor Expression in the Cellular Model | Confirm the expression of the target somatostatin receptor subtype(s) in your cell line or tissue preparation using techniques like qPCR, Western blot, or a radioligand binding assay with a subtype-selective radioligand. Receptor expression levels can vary with cell passage number. |
| Suboptimal Assay Conditions | Ensure the assay buffer composition (pH, ionic strength) and incubation time are optimal for receptor binding and functional response. For antagonist assays, the concentration of the agonist used for stimulation is critical. Use an agonist concentration at or near its EC80 to ensure a robust signal that can be competitively antagonized. |
| Agonist Activity of this compound | In some cellular contexts, this compound can act as an agonist.[1] To test for this, perform the assay with this compound alone, without the presence of a known SSTR agonist. An agonist effect would be a decrease in cAMP or another downstream signaling event, similar to what is observed with somatostatin. |
Issue 2: Unexpected or contradictory results.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects (Opioid Agonism) | This compound has been shown to have opioid agonist activity in some systems.[4][5] To investigate this, test whether the observed effects of this compound can be blocked by an opioid receptor antagonist, such as naloxone.[4][5] |
| Receptor Desensitization | Prolonged exposure of cells to an agonist prior to the addition of the antagonist can lead to receptor desensitization and internalization, reducing the observable antagonist effect.[8] Minimize the pre-incubation time with any agonists. |
| Cellular Health and Viability | Ensure that the cells are healthy and within an optimal passage number range. Poor cell health can lead to inconsistent and unreliable assay results. |
Quantitative Data
| Parameter | Receptor/System | Value | Reference |
| EC50 (as an antagonist) | Tilapia SST-Rs in COS7 cells (cAMP/PKA pathway) | 0.1 - 188 nM | [9] |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific somatostatin receptor subtype.
Materials:
-
Cell membranes prepared from a cell line stably expressing a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand specific for the SSTR subtype of interest (e.g., [125I]Tyr11-SRIF-14 for non-selective binding, or a subtype-selective radiolabeled agonist/antagonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
This compound stock solution.
-
Unlabeled somatostatin-14 (for determining non-specific binding).
-
96-well microplates.
-
Glass fiber filter mats (pre-soaked in 0.3% polyethyleneimine).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
This compound at various concentrations (for competition curve) or an excess of unlabeled somatostatin-14 (for non-specific binding) or buffer alone (for total binding).
-
Radioligand at a final concentration at or below its Kd.
-
Cell membranes (typically 10-50 µg protein per well).
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.
cAMP Functional Assay (Antagonist Mode)
This protocol measures the ability of this compound to block agonist-induced inhibition of cAMP production in cells expressing a Gi-coupled somatostatin receptor.
Materials:
-
A cell line expressing the target SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Forskolin (an adenylyl cyclase activator).
-
Somatostatin-14 or a subtype-selective agonist.
-
This compound stock solution.
-
A commercial cAMP detection kit (e.g., HTRF, luminescence, or ELISA-based).
-
384-well white microplates.
Procedure:
-
Seed the cells into a 384-well plate and allow them to attach overnight.
-
The next day, remove the culture medium and add the stimulation buffer.
-
Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add the SSTR agonist (e.g., somatostatin-14) at a pre-determined EC80 concentration to all wells except the basal control.
-
Immediately add forskolin to all wells to stimulate cAMP production.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Plot the cAMP levels against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: Somatostatin receptor signaling pathway and the action of an antagonist.
Caption: Troubleshooting workflow for unexpected this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploring key features of selectivity in somatostatin receptors through molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 5. The putative somatostatin antagonist cyclo-somatostatin has opioid agonist effects in gastrointestinal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coupling specificity between somatostatin receptor sst2A and G proteins: isolation of the receptor-G protein complex with a receptor antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular basis for the selective G protein signaling of somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonist activity of the cyclic somatostatin analogue CTP at mu- but not delta- and kappa-opioid receptors involved in presynaptic inhibition of neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Somatostatin, as a Bridge Between the GH-Axis and the Gth-Axis - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected agonist effects of Cyclosomatostatin in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected agonist effects with Cyclosomatostatin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected activity of this compound?
This compound is primarily characterized as a potent, non-selective somatostatin receptor (SSTR) antagonist. It is expected to block the signaling pathways activated by endogenous somatostatin or other SSTR agonists. Its primary application in research is to inhibit the effects mediated by somatostatin receptors, particularly SSTR1.
Q2: Is it possible for this compound to act as an agonist?
Yes, under certain experimental conditions, this compound has been reported to exhibit agonist or partial agonist activity. This behavior is considered an "unexpected effect" as it contradicts its primary classification as an antagonist. For instance, it has been reported to act as an agonist in the human neuroblastoma cell line SH-SY5Y. This highlights that the pharmacological activity of a compound can be context-dependent, varying with the specific cell type and receptor environment.
Q3: What could cause this compound to show agonist effects?
Several factors could contribute to unexpected agonist activity:
-
Receptor Subtype Specificity: The five SSTR subtypes (SSTR1-5) can couple to different signaling pathways. This compound might act as an antagonist at some subtypes while exhibiting partial agonism at others.
-
Cell-Specific Signaling Cascades: The intracellular signaling environment (e.g., G-protein expression levels, downstream effectors) can vary significantly between cell types. This "system bias" can lead to a compound acting as an agonist in one cell line and an antagonist in another.
-
Off-Target Effects: At higher concentrations, this compound may interact with other receptors. Notably, it has been shown to exert opioid agonist effects in gastrointestinal preparations, an effect that is sensitive to the opioid antagonist naloxone.
-
Biased Agonism: this compound could be a biased agonist, selectively activating a subset of signaling pathways downstream of the somatostatin receptor while blocking others. For example, it might activate a G-protein-independent pathway (e.g., involving β-arrestin) while inhibiting the canonical G-protein-mediated pathway.
Q4: What are the primary signaling pathways for somatostatin receptors?
Somatostatin receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o). Upon activation, they typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate ion channels, such as activating K+ channels and inhibiting Ca2+ channels, which leads to cell hyperpolarization and reduced calcium influx. Other pathways, including the activation of phosphotyrosine phosphatases (PTPs) and modulation of the mitogen-activated protein kinase (MAPK) pathway, are also involved.
Troubleshooting Guide: Unexpected Agonist Effects
If you observe agonist-like activity with this compound, follow this guide to diagnose the potential cause.
Step 1: Confirm the Agonist Effect
First, ensure the observed effect is robust and reproducible.
-
Dose-Response Curve: Does the effect increase with the concentration of this compound? A classic agonist effect should yield a sigmoidal dose-response curve.
-
Positive Control: Compare the effect to a known SSTR agonist (e.g., Somatostatin-14, Octreotide). Is the maximal effect of this compound lower than the full agonist? If so, it may be a partial agonist.
-
Negative Control: Ensure that the vehicle (e.g., DMSO, ethanol) used to dissolve this compound does not produce the effect on its own.
Step 2: Investigate the Mechanism
Use pharmacological tools to dissect the signaling pathway.
-
Pertussis Toxin (PTX) Sensitivity: Pre-treat your cells with PTX, which uncouples Gαi/o proteins from their receptors. If the agonist effect of this compound is mediated by the canonical SSTR pathway, PTX treatment should abolish it.
-
Selective Antagonists: If you suspect off-target effects, use selective antagonists for other receptors. For example, to test for opioid receptor involvement, pre-treat with Naloxone . If Naloxone blocks the effect, it indicates that this compound is acting on opioid receptors.
-
Signal Pathway Inhibitors: Use inhibitors for downstream signaling molecules (e.g., adenylyl cyclase inhibitors, PLC inhibitors, MAPK pathway inhibitors) to pinpoint the pathway being activated.
Step 3: Characterize the Receptor Involvement
Determine which receptor is mediating the effect.
-
Receptor Expression Profile: Confirm which SSTR subtypes are expressed in your experimental system (e.g., via qPCR or Western blot).
-
Knockdown/Knockout Models: If available, use cell lines with specific SSTR subtypes knocked down or knocked out to see if the agonist effect disappears.
-
Radioligand Binding Assay: Perform competition binding assays to determine if this compound binds to the SSTRs in your system. This will provide affinity data (Ki values) but will not distinguish between agonist and antagonist activity.
Data Presentation
Comprehensive quantitative data on the binding affinity (Ki) or functional potency (IC50/EC50) of this compound across all five SSTR subtypes is not consistently available in a single comparative study. The compound is broadly described as a non-selective antagonist. The table below summarizes its reported functional activities.
Table 1: Summary of Reported Functional Activities of this compound
| Activity Type | Description | Experimental System | Citation |
| SSTR Antagonist | Blocks the effects of somatostatin on various physiological functions. | General classification | |
| SSTR1 Antagonist | Inhibits SSTR1 signaling, leading to decreased cell proliferation. | Colorectal cancer (CRC) cells | |
| SSTR Agonist | Acts as a somatostatin receptor agonist. | Human neuroblastoma cell line SH-SY5Y | |
| Opioid Agonist | Inhibits cholinergic twitch contractions in a naloxone-sensitive manner. | Guinea-pig small intestine, Rat stomach fundus |
Experimental Protocols
Here are detailed protocols for key experiments to investigate the unexpected agonist effects of this compound.
Protocol 1: cAMP Measurement Assay
This assay measures changes in intracellular cyclic AMP levels, a primary downstream effector of SSTR signaling. A decrease in cAMP upon treatment suggests Gαi coupling and agonist activity.
Materials:
-
Cells expressing SSTRs
-
This compound and a reference SSTR agonist (e.g., Somatostatin-14)
-
Forskolin (or another adenylyl cyclase activator)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)
-
Assay buffer (e.g., HBSS with HEPES and BSA)
Procedure:
-
Cell Preparation:
-
Seed cells in a 96-well or 384-well plate at a predetermined optimal density.
-
Culture overnight to allow for cell attachment.
-
-
Assay Procedure:
-
Wash cells gently with assay buffer.
-
Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 15-30 minutes at 37°C. This prevents the degradation of cAMP.
-
Prepare serial dilutions of this compound and the reference agonist.
-
Add the compounds to the respective wells. For antagonist testing, pre-incubate with the antagonist before adding the agonist.
-
Stimulate the cells with an adenylyl cyclase activator like Forskolin to induce a measurable level of cAMP. The agonist effect will be observed as an inhibition of this Forskolin-stimulated cAMP production.
-
Incubate for the time recommended by the assay kit (typically 30-60 minutes) at 37°C.
-
Lyse the cells and proceed with the cAMP measurement according to the manufacturer's instructions for your specific kit.
-
-
Data Analysis:
-
Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values. An agonist effect of this compound will be seen as a concentration-dependent decrease in Forskolin-stimulated cAMP levels.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium ([Ca2+]i), which can be modulated by SSTR activation, typically through the inhibition of voltage-gated calcium channels.
Materials:
-
Cells expressing SSTRs
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., HBSS with HEPES and probenecid)
-
This compound and a reference SSTR agonist
-
Fluorescence plate reader or microscope with kinetic reading capability.
Procedure:
-
Cell Preparation and Dye Loading:
-
Seed cells on black-walled, clear-bottom 96-well plates and culture overnight.
-
Wash cells with assay buffer.
-
Load cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM in assay buffer) for 45-60 minutes at 37°C in the dark.
-
Gently wash the cells twice with assay buffer to remove excess dye and allow for de-esterification for 15-30 minutes.
-
-
Measurement:
-
Place the plate in the fluorescence reader, pre-warmed to 37°C.
-
Measure the baseline fluorescence for 20-30 seconds.
-
Use the instrument's injection system to add this compound or the reference agonist at various concentrations.
-
Immediately begin kinetic measurement of fluorescence changes for 2-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in [Ca2+]i.
-
Quantify the response by calculating the peak fluorescence change from baseline or the area under the curve.
-
Plot dose-response curves to determine EC50 values. An agonist effect would be a compound-induced change in intracellular calcium.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Canonical somatostatin receptor (SSTR) signaling pathways.
Experimental Workflow Diagram
Caption: Workflow to characterize unexpected agonist effects.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for unexpected agonist effects.
Technical Support Center: Optimizing Cyclosomatostatin Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Cyclosomatostatin for in vitro assays. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data presentation tables to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and non-selective antagonist of somatostatin (SST) receptors. Its primary mechanism of action involves inhibiting the signaling of somatostatin receptors, particularly SSTR1, which can lead to a decrease in cell proliferation.[1] In some contexts, it has been reported to act as an agonist, for instance in the human neuroblastoma cell line SH-SY5Y.
Q2: What is a typical effective concentration range for this compound in in vitro assays?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. A concentration of 10 µM has been successfully used to inhibit SST signaling in colorectal cancer cell lines (HT29 and SW480) without affecting cell viability. This concentration was also shown to decrease cell proliferation and sphere-formation in these cells. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: For long-term storage, this compound should be stored at -80°C for up to six months or at -20°C for up to one month in a sealed container, protected from moisture.[1] To prepare a stock solution, dissolve the peptide in sterile, nuclease-free water or a buffer such as PBS. It is advisable to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q4: Is this compound stable in cell culture media?
A4: The stability of peptides like this compound in cell culture media can be influenced by factors such as the presence of proteases in serum and the specific components of the medium.[2][3] While specific stability data for this compound in various media is limited, it is best practice to prepare fresh dilutions of the peptide in your experimental medium for each experiment. If long-term incubation is required, the stability should be empirically determined.
Data Presentation
Table 1: Reported Effective Concentrations of this compound in In Vitro Assays
| Cell Line | Assay Type | Effective Concentration | Observed Effect |
| HT29 (Colorectal Cancer) | SSTR1 Signaling Inhibition | 10 µM | Inhibition of SST signaling |
| SW480 (Colorectal Cancer) | SSTR1 Signaling Inhibition | 10 µM | Inhibition of SST signaling |
| HT29 (Colorectal Cancer) | Cell Proliferation | 10 µM | Decreased cell proliferation |
| SW480 (Colorectal Cancer) | Cell Proliferation | 10 µM | Decreased cell proliferation |
| HT29 (Colorectal Cancer) | Sphere Formation | 10 µM | Decreased sphere formation |
| SW480 (Colorectal Cancer) | Sphere Formation | 10 µM | Decreased sphere formation |
Table 2: Illustrative IC50 Values for Anti-cancer Compounds in Various Cell Lines
Note: Specific IC50 values for this compound are not widely available in the public domain. This table provides examples of IC50 values for other anti-cancer compounds to illustrate the expected range and variability across different cell lines. Researchers should determine the IC50 of this compound empirically for their cell line of interest.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 1 | HCT116 | Colorectal Cancer | 22.4 |
| Compound 2 | HCT116 | Colorectal Cancer | 0.34 |
| Compound 1 | HTB-26 | Breast Cancer | 10 - 50 |
| Compound 2 | HTB-26 | Breast Cancer | 10 - 50 |
| Compound 1 | PC-3 | Pancreatic Cancer | 10 - 50 |
| Compound 2 | PC-3 | Pancreatic Cancer | 10 - 50 |
| Compound 1 | HepG2 | Hepatocellular Carcinoma | 10 - 50 |
| Compound 2 | HepG2 | Hepatocellular Carcinoma | 10 - 50 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[4]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Receptor Binding Assay
This protocol provides a general framework for a competitive receptor binding assay to characterize the interaction of this compound with somatostatin receptors.
Materials:
-
Cell membranes or whole cells expressing somatostatin receptors
-
Radiolabeled somatostatin analog (e.g., [125I]-Tyr11-SRIF-14)
-
Unlabeled this compound
-
Assay Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 0.2% BSA)
-
96-well filter plates (e.g., GF/C)
-
Scintillation counter
Procedure:
-
Plate Preparation: Pre-soak the filter plates in a solution like 0.5% polyethyleneimine (PEI) for at least 30 minutes at room temperature.
-
Assay Setup: In each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Increasing concentrations of unlabeled this compound (for competition curve) or buffer (for total binding).
-
A fixed concentration of the radiolabeled somatostatin analog.
-
Cell membranes or whole cells.
-
For non-specific binding control wells, add a high concentration of unlabeled somatostatin.
-
-
Incubation: Incubate the plate for 60 minutes at 27°C with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plate.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound blocks SSTR1, inhibiting the downstream signaling cascade that regulates cell proliferation.
Caption: Workflow for determining cell viability after treatment with this compound using an MTT assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Suboptimal Concentration: The concentration used may be too low for the specific cell line or assay. 2. Peptide Degradation: Improper storage or handling (e.g., multiple freeze-thaw cycles) may have degraded the peptide. 3. Low Receptor Expression: The target cells may not express sufficient levels of somatostatin receptors. 4. Incorrect Assay Endpoint: The chosen incubation time may not be sufficient to observe an effect. | 1. Perform a dose-response curve with a wider concentration range (e.g., 1 nM to 100 µM). 2. Use a fresh aliquot of this compound. Ensure proper storage at -80°C for long-term use. 3. Verify somatostatin receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. 4. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell distribution in the wells. 2. Inaccurate Pipetting: Errors in dispensing this compound or assay reagents. 3. Edge Effects: Evaporation from the outer wells of the microplate. 4. Peptide Aggregation: The peptide may not be fully solubilized. | 1. Ensure the cell suspension is homogenous before and during seeding. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. 4. Ensure the peptide is fully dissolved in the stock solution. A brief sonication may help. Prepare fresh dilutions for each experiment. |
| Unexpected Cell Toxicity | 1. High Concentration: The concentration of this compound may be cytotoxic to the specific cell line. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Contamination: The peptide solution or cell culture may be contaminated. | 1. Perform a dose-response curve to determine the cytotoxic concentration range. 2. Ensure the final solvent concentration in the culture medium is low (typically <0.5% for DMSO). Include a solvent-only control. 3. Use sterile techniques for all solution preparations and cell handling. Test for mycoplasma contamination. |
| Inconsistent Results Across Experiments | 1. Batch-to-Batch Variability: Differences in the purity or activity of different lots of this compound. 2. Cell Passage Number: Using cells at a high passage number can lead to phenotypic changes and altered responses. 3. Variations in Experimental Conditions: Minor differences in incubation times, temperatures, or reagent preparation. | 1. If possible, use the same batch of this compound for a series of related experiments. If a new batch is used, perform a bridging experiment to compare its activity to the previous batch. 2. Maintain a consistent and low passage number for your cell line. 3. Standardize all experimental procedures and document them carefully. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 3. cellculturedish.com [cellculturedish.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Cyclosomatostatin stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Cyclosomatostatin. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound?
A1: Lyophilized this compound is stable for extended periods when stored correctly. For optimal long-term stability, it is recommended to store the lyophilized powder in a freezer at -20°C or -80°C, protected from light and moisture.[1][2][3] When stored at -20°C, the powder is stable for up to one year, and at -80°C, it can be stored for up to two years.[4]
Q2: How should I handle the lyophilized powder upon receipt and before use?
A2: Upon receiving the lyophilized peptide, it should be stored at -20°C or colder.[3] Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator.[2] This prevents the condensation of atmospheric moisture, which can significantly reduce the long-term stability of the peptide.[3][5]
Q3: What is the recommended procedure for reconstituting this compound?
A3: The choice of solvent for reconstitution depends on the experimental requirements. This compound is soluble in water up to 10 mg/mL (ultrasonication may be required) and in 20% ethanol/water up to 1 mg/mL.[4][6] For biological assays, it is advisable to use sterile, distilled water or a sterile, slightly acidic buffer (pH 5-6) to enhance stability.[1][2] If the peptide is difficult to dissolve, a small amount of an organic solvent like DMSO can be used for initial solubilization, followed by dilution with the aqueous buffer.
Q4: How should I store this compound solutions?
A4: The shelf-life of peptides in solution is limited.[1] Once reconstituted, it is highly recommended to aliquot the this compound solution into single-use volumes and store them at -20°C or -80°C.[1][3] This practice minimizes degradation caused by repeated freeze-thaw cycles.[1] Stock solutions stored at -20°C are generally usable for up to one month, while those at -80°C can be stable for up to six months.[4]
Q5: What is the stability of this compound at different pH values?
A5: While specific data for this compound is limited, studies on somatostatin and its analogs provide valuable insights. Somatostatin, a related cyclic peptide, exhibits maximum stability in acidic conditions, with an optimal pH of around 3.7.[7] The degradation rate increases in neutral and alkaline solutions. For a closely related analog, Octastatin, good stability was observed in acetate and glutamate buffers at pH 4.0.[8] It is generally recommended to store peptide solutions in slightly acidic buffers (pH 5-6) to prolong their shelf life.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity in the assay. | 1. Peptide Degradation: Improper storage (temperature, light, moisture), or repeated freeze-thaw cycles of the solution.[1][9] 2. Oxidation: this compound contains Tryptophan, which is susceptible to oxidation.[1][10] 3. Incorrect pH: The pH of the experimental buffer may be suboptimal for peptide stability. | 1. Verify Storage: Ensure the lyophilized powder and reconstituted aliquots are stored at the recommended temperatures. Prepare fresh aliquots from a new vial of lyophilized powder. 2. Minimize Oxidation: Use degassed buffers and consider working in a low-oxygen environment. Store solutions tightly sealed. 3. Optimize Buffer pH: If possible, adjust the experimental buffer to a slightly acidic pH (5-6). |
| Precipitation or cloudiness in the reconstituted solution. | 1. Peptide Aggregation: The concentration of the peptide may be too high, or the solvent may not be optimal. 2. Improper Reconstitution: The peptide was not fully dissolved during reconstitution. | 1. Adjust Concentration: Try reconstituting at a lower concentration. 2. Improve Solubilization: Use sonication to aid dissolution. If aggregation persists, a small amount of an organic solvent (e.g., DMSO) can be used for initial solubilization before diluting with an aqueous buffer. |
| Variability in experimental results between different batches. | 1. Inaccurate Peptide Quantification: The presence of counterions (e.g., TFA) from purification can affect the net peptide weight.[11] 2. Handling Inconsistencies: Differences in storage, reconstitution, or handling of different batches. | 1. Accurate Quantification: For precise concentration determination, consider peptide quantification methods like amino acid analysis. 2. Standardize Protocols: Ensure consistent handling procedures for all batches, from storage of the lyophilized powder to the preparation of the final working solution. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Up to 1 year[4] | Store in a desiccator, protected from light.[1][2] |
| -80°C | Up to 2 years[4] | Store in a desiccator, protected from light.[1][2] | |
| Reconstituted Solution | -20°C | Up to 1 month[4] | Aliquot to avoid freeze-thaw cycles.[1] |
| -80°C | Up to 6 months[4] | Aliquot to avoid freeze-thaw cycles.[1] |
Table 2: Influence of pH and Buffer on the Stability of Somatostatin Analogs
| Peptide | Optimal pH for Stability | Buffer Effects on Stability |
| Somatostatin | ~3.7[7] | Phosphate buffer accelerates degradation compared to acetate buffer.[7] |
| Octastatin | Good stability at pH 4.0[8] | More stable in glutamate and acetate buffers than in citrate or phosphate buffers.[8] |
Experimental Protocols & Visualizations
General Protocol for Reconstituting and Storing this compound
This protocol outlines the best practices for handling this compound to ensure its stability and performance in experiments.
Caption: Workflow for Handling this compound.
Potential Degradation Pathways for Peptides
Understanding the potential degradation pathways is crucial for troubleshooting stability issues.
Caption: Common Peptide Degradation Pathways.
Logical Troubleshooting Flow for Reduced Peptide Activity
This diagram provides a logical workflow for troubleshooting experiments where this compound shows reduced or no activity.
References
- 1. genscript.com [genscript.com]
- 2. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 3. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 7. Degradation kinetics of somatostatin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of Octastatin, a somatostatin analog cyclic octapeptide, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 11. This compound peptide [novoprolabs.com]
Interpreting conflicting results with Cyclosomatostatin
Welcome to the technical support resource for Cyclosomatostatin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex pharmacological profile of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address the conflicting experimental results often encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound a somatostatin receptor (SSTR) antagonist or an agonist?
A1: this compound is primarily characterized as a non-selective somatostatin receptor antagonist[1][2]. It has been shown to block the effects of somatostatin in various physiological processes, including the modulation of hormone release (growth hormone, insulin, glucagon) and neurotransmitter release[1]. However, in specific cellular contexts, such as the human neuroblastoma cell line SH-SY5Y, it has been reported to act as an agonist[1][2]. Therefore, its activity is context-dependent.
Q2: I am observing an inhibitory effect in my assay after applying only this compound. What could be the cause?
A2: This is a common point of confusion. An inhibitory effect in the absence of a somatostatin analog can be attributed to two primary phenomena:
-
Context-Specific Agonism: In certain cell types, like SH-SY5Y neuroblastoma cells, this compound can act as an agonist, initiating downstream signaling that is typically inhibitory (e.g., reduction of cAMP)[1][2].
-
Off-Target Opioid Receptor Agonism: this compound has been demonstrated to exert opioid agonist effects in specific preparations, such as the guinea-pig small intestine. This effect is independent of somatostatin receptors and can be blocked by opioid antagonists like naloxone.
Q3: How can I determine if the effects I'm seeing are mediated by somatostatin receptors versus off-target opioid receptors?
A3: The most effective way to dissect these effects is to use a specific opioid receptor antagonist. We recommend co-incubating your preparation with naloxone . If the inhibitory effect of this compound is blocked or reversed by naloxone, it strongly indicates that the effect is mediated through an opioid receptor. If the effect persists, it is likely mediated by a somatostatin receptor.
Q4: Are there any quantitative data on the binding affinity (Ki or IC50) of this compound for the different SSTR subtypes or opioid receptors?
Q5: What concentrations of this compound are typically used in experiments?
A5: The effective concentration can vary significantly based on the experimental system and the intended effect. Based on published studies, concentrations in the range of 0.3 µM to 10 µM have been used to observe its various effects. For example, opioid agonist activity in guinea-pig ileum was noted between 0.3-1 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Data Presentation: Summary of Observed Functional Effects
Due to the lack of specific binding affinity data, this table summarizes the functional effects of this compound reported in different experimental systems.
| Experimental System | Cell/Tissue Type | Observed Effect | Reference |
| SSTR Antagonism | Various (e.g., airway tissue) | Blocks effects of somatostatin on β-adrenergic function, hormone release. | [1] |
| Colorectal Cancer (CRC) Cells | Inhibits somatostatin receptor type 1 (SSTR1) signaling. | [3] | |
| SSTR Agonism | SH-SY5Y Human Neuroblastoma | Acts as a somatostatin receptor agonist. | [1][2] |
| Off-Target Effects | Guinea-Pig Small Intestine | Exhibits naloxone-sensitive opioid agonist activity, inhibiting muscle contractions. |
Troubleshooting Conflicting Results
This diagram outlines the logical workflow for interpreting unexpected results with this compound.
Signaling Pathways
The following diagrams illustrate the different signaling mechanisms of this compound.
1. Canonical SSTR Antagonist Action
2. Context-Dependent SSTR Agonist Action
3. Off-Target Opioid Receptor Agonist Action
References
Technical Support Center: Overcoming Poor Solubility of Cyclosomatostatin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Cyclosomatostatin.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a peptide and its solubility can be influenced by its amino acid composition and the presence of counterions like Trifluoroacetic acid (TFA), which generally enhances aqueous solubility.[1] It is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and in certain aqueous solutions with assistance.[2][3]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: For most applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[4] For aqueous-based experiments, sterile water can also be used, often requiring sonication to achieve dissolution.[2]
Q3: How should I store this compound powder and stock solutions?
A3: Lyophilized this compound powder should be stored at -20°C or -80°C.[1][2] Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[2]
Q4: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A4: This is a common issue known as antisolvent precipitation. To mitigate this, ensure the final DMSO concentration in your culture medium is low (typically ≤0.1%).[5] It is also recommended to pre-warm the aqueous medium to 37°C and add the DMSO stock solution dropwise while gently mixing to ensure rapid dispersal.[5]
Q5: Can I dissolve this compound directly in Phosphate-Buffered Saline (PBS) or my cell culture medium?
A5: Direct dissolution in PBS or complex cell culture media is often challenging due to the low aqueous solubility of this compound.[5] It is best practice to first prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it into your aqueous experimental solution.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues encountered during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer/medium. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Prepare a more dilute intermediate stock in DMSO before the final dilution. - Ensure the final DMSO concentration is as low as possible (ideally ≤0.1%).[5] - Pre-warm the aqueous medium to 37°C before adding the stock solution.[5] - Add the DMSO stock to the aqueous medium while vortexing or gently mixing to ensure rapid mixing.[5] |
| Cloudiness or precipitate appears in the culture vessel after a period of incubation. | Interaction with components in the cell culture medium (e.g., proteins in serum) or changes in local concentration over time. | - Ensure thorough but gentle mixing after adding the compound to the wells. - Consider reducing the final concentration of this compound. - Test the solubility in a serum-free version of your medium to determine if serum components are contributing to the precipitation. |
| The lyophilized peptide does not dissolve in water even with sonication. | The peptide may be acidic or basic in nature, requiring a pH adjustment for dissolution. | - For acidic peptides, try dissolving in a 10%-30% acetic acid solution. - For basic peptides, try adding a small amount of ammonium hydroxide (<50 μL). |
| Precipitation occurs after sterile filtration of an aqueous solution. | The concentration of the aqueous solution may be too high, leading to precipitation on the filter membrane. | - Prepare a more dilute aqueous solution. - Use a filter with a larger pore size if your experimental setup allows, after ensuring sterility requirements are met. |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration | Method/Notes |
| Water | 10 mg/mL (12.82 mM) | Requires sonication.[2] |
| 20% Ethanol / Water | 1 mg/mL | No additional method specified.[3] |
| DMSO | 8.4 mg/mL (10 mM) | Sonication is recommended.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is approximately 780 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 7.8 mg.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the weighed powder. For a 10 mM stock, add 1 mL of DMSO for every 7.8 mg of this compound.
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[2]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 10 µM this compound, you would add 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
Dilute: While gently swirling the pre-warmed cell culture medium, add the calculated volume of the this compound stock solution dropwise.
-
Mix: Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing.
-
Use Immediately: Use the freshly prepared working solution for your cell-based assays.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Cell-Based Assays.
References
Technical Support Center: Off-Target Effects of Cyclosomatostatin
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the potential off-target effects of Cyclosomatostatin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a synthetic cyclic octapeptide analogue of somatostatin. It is primarily known as a non-selective somatostatin receptor (SSTR) antagonist, blocking the effects of somatostatin across its five receptor subtypes (SSTR1-5). However, it has also been reported to act as an agonist at somatostatin receptors in some cellular contexts, such as in the human neuroblastoma cell line SH-SY5Y.
Q2: What are the known off-target effects of this compound?
The most significant and well-documented off-target effect of this compound is its agonist activity at opioid receptors.[1] This has been observed in gastrointestinal preparations, where it causes inhibition of nerve-mediated contractions, an effect that can be prevented by the opioid receptor antagonist naloxone.[1] This indicates that this compound can directly bind to and activate opioid receptors, leading to downstream signaling events typically associated with endogenous opioids.
Q3: I am observing unexpected effects in my experiment with this compound that are not consistent with somatostatin receptor antagonism. What could be the cause?
Unexpected effects could be due to the off-target opioid agonist activity of this compound. If your experimental system expresses opioid receptors, this compound may be activating them and causing these confounding results.
Q4: How can I confirm if the unexpected effects I'm seeing are due to off-target opioid receptor activation?
To determine if the observed effects are mediated by opioid receptors, you can perform a co-treatment experiment with a non-selective opioid antagonist, such as naloxone. If the unexpected effects of this compound are blocked or reversed by naloxone, it strongly suggests the involvement of opioid receptors.[1]
Q5: Are there any quantitative data available on the binding affinity of this compound to off-target receptors?
Currently, there is a lack of publicly available, specific quantitative data (e.g., Kᵢ or IC₅₀ values) detailing the binding affinity of this compound to a broad panel of off-target receptors, including the different opioid receptor subtypes (μ, δ, κ). Researchers are encouraged to experimentally determine these values in their specific assay systems.
Troubleshooting Guides
Issue: Unexpected Agonist Activity Observed
Symptoms:
-
Inhibition of cellular processes where somatostatin antagonism is expected to be stimulatory.
-
Activation of signaling pathways known to be downstream of Gαi/o-coupled receptors (e.g., inhibition of adenylyl cyclase, activation of MAPK/ERK).
Troubleshooting Steps:
-
Confirm On-Target Antagonist Activity: As a positive control, verify that this compound antagonizes the effects of a known somatostatin receptor agonist (e.g., Somatostatin-14) in your system.
-
Test for Opioid Receptor Involvement:
-
Pre-treat your cells or tissues with the opioid antagonist naloxone (typically 1-10 µM) before adding this compound.
-
Observe if naloxone blocks the unexpected agonist effects of this compound.
-
-
Characterize Functional Activity: Perform a functional assay (see Experimental Protocols section) to determine the potency (EC₅₀) of this compound for the unexpected agonist effect.
-
Determine Binding Affinity: Conduct a radioligand binding assay (see Experimental Protocols section) to quantify the binding affinity (Kᵢ) of this compound for opioid receptors.
Issue: Inconsistent or Non-Reproducible Results
Symptoms:
-
High variability in experimental readouts between replicates or experiments.
-
Difficulty in obtaining a clear dose-response relationship.
Troubleshooting Steps:
-
Assess Receptor Expression: Confirm the expression levels of both somatostatin and opioid receptors in your experimental model (e.g., via qPCR, Western blot, or flow cytometry). Variable expression of off-target receptors could contribute to inconsistent results.
-
Optimize Compound Concentration: The off-target effects of this compound may be more pronounced at higher concentrations. Perform a wide dose-response curve to identify a concentration range where on-target antagonism is observed with minimal off-target agonism.
-
Use a More Selective Antagonist: If the goal is purely somatostatin receptor antagonism and off-target effects are a concern, consider using a more selective somatostatin receptor subtype antagonist if appropriate for your research question.
Quantitative Data on Off-Target Binding
As of the last update, specific binding affinity (Kᵢ) values for this compound at non-somatostatin receptors are not widely reported in the public domain. Researchers should consider this a data gap and are encouraged to perform their own binding studies to accurately characterize the compound's off-target profile in their experimental system. The following table is a template that can be populated with experimentally determined data.
| Off-Target Receptor | Radioligand Used | Kᵢ (nM) - this compound | Cell Line/Tissue | Reference |
| μ-Opioid Receptor | [³H]-DAMGO | Data not available | e.g., CHO-hMOR | (Internal Data) |
| δ-Opioid Receptor | [³H]-Naltrindole | Data not available | e.g., CHO-hDOR | (Internal Data) |
| κ-Opioid Receptor | [³H]-U69,593 | Data not available | e.g., CHO-hKOR | (Internal Data) |
| Other GPCRs | ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay to Determine Kᵢ at Opioid Receptors
This protocol allows for the determination of the binding affinity (Kᵢ) of this compound for a specific opioid receptor subtype (μ, δ, or κ).
Materials:
-
Cell membranes prepared from cells stably expressing the human opioid receptor of interest (e.g., CHO-hMOR).
-
Radioligand specific for the receptor subtype (e.g., [³H]-DAMGO for μ-opioid).
-
This compound.
-
Naloxone (for determination of non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Methodology:
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 50-100 µ g/assay tube.
-
Assay Setup: In triplicate, set up assay tubes for:
-
Total Binding: Membranes + Radioligand + Binding Buffer.
-
Non-specific Binding: Membranes + Radioligand + excess Naloxone (e.g., 10 µM).
-
Competition: Membranes + Radioligand + varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
-
Incubation: Add the radioligand at a concentration close to its Kₔ value. Incubate all tubes at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: Calcium Mobilization Functional Assay to Determine EC₅₀/IC₅₀
This protocol measures the ability of this compound to act as an agonist (stimulate) or antagonist (inhibit agonist-induced stimulation) of Gαi/o-coupled opioid receptors by measuring changes in intracellular calcium levels in cells co-expressing the receptor and a promiscuous G-protein like Gα16.
Materials:
-
HEK293 cells stably co-expressing the human opioid receptor of interest and a G-protein that couples to the calcium pathway (e.g., Gα16).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
A known opioid agonist for the receptor of interest (e.g., DAMGO for μ-opioid).
-
Fluorescence plate reader with an injection system.
Methodology:
-
Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.
-
Agonist Mode:
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of this compound and monitor the change in fluorescence over time. An increase in fluorescence indicates agonist activity.
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Inject a fixed concentration of the known opioid agonist (at its EC₈₀) and monitor the change in fluorescence. A decrease in the agonist-induced signal indicates antagonist activity.
-
-
Data Analysis:
-
For agonist activity, plot the peak fluorescence response against the log concentration of this compound to determine the EC₅₀ value.
-
For antagonist activity, plot the inhibition of the agonist response against the log concentration of this compound to determine the IC₅₀ value.
-
Visualizations
References
Cyclosomatostatin: A Technical Support Resource for Researchers
Topic: Understanding the Agonistic Properties of Cyclosomatostatin
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the unexpected agonistic actions of this compound, a compound predominantly known as a somatostatin receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: Is this compound an agonist or an antagonist?
A1: this compound is primarily characterized as a potent, non-selective somatostatin (SST) receptor antagonist.[1][2][3][4] It effectively blocks the canonical effects of somatostatin, such as the inhibition of growth hormone, insulin, and glucagon release.[3][4] However, under specific experimental conditions, it can exhibit agonist activity. This dual nature is crucial to consider when designing experiments and interpreting results.
Q2: Under what circumstances does this compound act as an agonist?
A2: There are three primary contexts in which this compound has been reported to display agonist activity:
-
In SH-SY5Y Human Neuroblastoma Cells: In this specific cell line, this compound acts as a somatostatin receptor agonist, mimicking the effects of somatostatin by inhibiting cell proliferation and activating downstream signaling pathways.[1][3][4]
-
As an Antiproliferative Agent: In certain cellular contexts, its ability to inhibit cell growth may be due to a direct agonistic, rather than antagonistic, mechanism.[1]
-
At Opioid Receptors: In gastrointestinal preparations, this compound has been shown to exert opioid agonist effects that are sensitive to the opioid antagonist naloxone.[3]
Q3: Why does this compound act as an agonist in SH-SY5Y cells?
A3: The precise mechanism is not fully elucidated, but research suggests that the somatostatin receptors expressed in SH-SY5Y neuroblastoma cells may possess altered ligand-binding properties.[1] This could cause this compound, which typically functions as an antagonist, to induce a conformational change in the receptor that initiates downstream signaling, thereby acting as an agonist.
Q4: What are the off-target effects I should be aware of?
A4: The most significant off-target effect is its agonist activity at opioid receptors.[3] If your experimental system expresses opioid receptors (particularly in neuronal or gastrointestinal tissues), this compound could elicit effects independent of somatostatin receptor activity. These effects can be tested by using an opioid antagonist like naloxone.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Unexpected inhibition of cell proliferation. | You are using SH-SY5Y cells or another cell line where this compound acts as an antiproliferative agonist.[1] | 1. Confirm the identity of your cell line. 2. To verify the mechanism, attempt to block the effect with a different, structurally unrelated somatostatin antagonist. 3. Analyze downstream signaling markers for agonist activity (e.g., phosphorylation of MAPK, activation of SHP-2). |
| Observed effects are not blocked by other somatostatin antagonists. | The observed effect may be mediated by off-target opioid receptor agonism.[3] | 1. Perform a co-treatment experiment with the opioid antagonist naloxone. If naloxone reverses the effect, it indicates opioid receptor involvement. 2. Check for opioid receptor expression (μ, δ, κ) in your experimental model via RT-PCR or Western blot. |
| Inconsistent results between different cell lines. | This compound's activity is cell-type dependent. It generally acts as an antagonist but has known agonist activity in SH-SY5Y cells.[1][3][4] | 1. Do not assume the same activity across different cell lines. 2. Characterize the effect of this compound in each new cell line by comparing its activity to a known somatostatin agonist (e.g., Somatostatin-14) and a known antagonist. |
| Agonist effect observed, but unsure of the downstream pathway. | In SH-SY5Y cells, this compound agonism involves the activation of protein tyrosine phosphatase SHP-2 and the MAPK pathway.[1] | 1. Perform a Western blot to analyze the phosphorylation status of ERK1/2 (a key component of the MAPK pathway) following treatment with this compound. 2. Conduct an immunoprecipitation-based assay to measure the phosphatase activity of SHP-2. |
Quantitative Data Summary
Currently, specific EC₅₀ (for agonist activity) and Kᵢ (for opioid receptor binding) values for this compound are not well-documented in publicly available literature. Researchers should empirically determine these values in their specific experimental systems. For comparison, below are binding affinities for other relevant compounds.
| Compound | Receptor | Parameter | Value | Cell/Tissue System |
| Naloxone | μ-Opioid | Kᵢ | 1.52 ± 0.07 nM | Recombinant human μ-opioid receptor |
| Naloxone | μ-Opioid | KD | 3.9 nM | Mammalian expressed receptors |
| Naloxone | κ-Opioid | KD | 16 nM | Mammalian expressed receptors |
| Naloxone | δ-Opioid | KD | 95 nM | Mammalian expressed receptors |
| Somatostatin-14 | sst₂ | pEC₅₀ | 8.24 | SH-SY5Y cells (in presence of carbachol) |
Experimental Protocols & Methodologies
Protocol 1: Assessing Agonist-Induced MAPK/ERK Activation via Western Blot
This protocol is designed to determine if this compound is acting as an agonist by activating the MAPK/ERK signaling pathway in SH-SY5Y cells.
-
Cell Culture: Culture SH-SY5Y cells in your standard medium until they reach 80-90% confluency.
-
Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours to reduce basal signaling activity.
-
Stimulation: Treat cells with this compound at various concentrations (e.g., 1 nM to 10 µM) for short time intervals (e.g., 5, 15, 30, 60 minutes). Include a positive control (e.g., 100 nM Somatostatin-14) and a vehicle control (e.g., DMSO or saline).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (p44/42 MAPK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.[5]
-
Analysis: Quantify the band intensities. An increase in the ratio of phospho-ERK to total-ERK indicates agonist activity.
Protocol 2: Troubleshooting Off-Target Opioid Effects with Naloxone
This protocol helps determine if an observed biological response to this compound is mediated by opioid receptors.
-
Experimental Setup: Design an assay to measure a quantifiable biological response to this compound (e.g., inhibition of neurotransmitter release, muscle contraction, or cell proliferation).
-
Treatment Groups:
-
Vehicle Control
-
This compound (at a concentration that produces a significant effect, e.g., EC₅₀)
-
Naloxone (e.g., 10 µM)
-
This compound + Naloxone (pre-incubate with naloxone for 15-30 minutes before adding this compound)
-
-
Assay Performance: Run the biological assay and measure the response for each treatment group.
-
Data Analysis: Compare the response in the "this compound" group to the "this compound + Naloxone" group. A significant reversal or blockade of the this compound-induced effect by naloxone indicates that the response is mediated through opioid receptors.
Visualizations: Signaling Pathways & Workflows
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective activation of SHP2 activity by cisplatin revealed by a novel chemical probe-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Cyclosomatostatin and Octreotide for Somatostatin Receptor 2 (SSTR2) Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cyclosomatostatin and Octreotide, focusing on their binding characteristics to the somatostatin receptor 2 (SSTR2). This document is intended to be an objective resource, presenting available experimental data to aid in research and development decisions.
Introduction
Somatostatin receptors (SSTRs) are a family of G protein-coupled receptors that are expressed in various tissues and are involved in a wide range of physiological processes, including hormone secretion, cell proliferation, and neurotransmission. The SSTR2 subtype is of particular interest as a therapeutic target for various pathologies, including neuroendocrine tumors. Octreotide, a synthetic octapeptide analog of somatostatin, is a well-established SSTR2 agonist with high binding affinity. This compound is a cyclic peptide that has been characterized as a non-selective somatostatin receptor antagonist. This guide will delve into a direct comparison of these two compounds in the context of SSTR2 binding.
Quantitative Binding Affinity
A direct comparison of the binding affinities of this compound and Octreotide for SSTR2 is crucial for understanding their respective potencies and potential applications. The following table summarizes the available quantitative data.
| Compound | Receptor Target | Ligand Type | Binding Affinity (IC50) | Reference |
| Octreotide | SSTR2 | Agonist | 0.5 nM | [1] |
| This compound | SSTR (non-selective) | Antagonist | Not specified for SSTR2 |
Experimental Protocols: SSTR2 Radioligand Competition Binding Assay
To determine and compare the binding affinities of compounds like this compound and Octreotide for the SSTR2 receptor, a radioligand competition binding assay is a standard and robust method.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound, Octreotide) for the binding of a radiolabeled ligand to the SSTR2 receptor. The IC50 value can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human SSTR2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled SSTR2 ligand, such as [125I]-Tyr11-Somatostatin-14.
-
Test Compounds: this compound and Octreotide, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: Typically contains a buffering agent (e.g., 50 mM HEPES, pH 7.4), divalent cations (e.g., 5 mM MgCl2, 1 mM CaCl2), and a protein carrier (e.g., 0.5% w/v BSA) to reduce non-specific binding.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw the SSTR2-expressing cell membranes on ice and resuspend them in ice-cold assay buffer to a predetermined protein concentration.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer.
-
Serial dilutions of the test compound (this compound or Octreotide) or vehicle for total binding wells.
-
A high concentration of unlabeled somatostatin for non-specific binding wells.
-
The radioligand at a concentration near its Kd value.
-
The cell membrane suspension to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
SSTR2 Signaling Pathway
Upon activation by an agonist such as Octreotide, the SSTR2 receptor initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects various cellular processes. The following diagram illustrates the canonical SSTR2 signaling pathway.
Conclusion
Octreotide is a well-characterized, high-affinity agonist for the SSTR2 receptor, with a clearly defined signaling pathway that leads to the inhibition of hormone secretion and cell proliferation. In contrast, this compound is described as a non-selective somatostatin receptor antagonist. While this suggests it may interact with SSTR2, a lack of specific quantitative binding data for this subtype in the readily available literature makes a direct potency comparison with Octreotide challenging. The provided experimental protocol for a radioligand competition binding assay offers a standardized method for researchers to directly compare the SSTR2 binding affinities of these and other compounds. Understanding the distinct binding characteristics and downstream effects of SSTR2 ligands is paramount for the development of targeted therapeutics.
References
A Comparative Guide to Cyclosomatostatin and Other Somatostatin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cyclosomatostatin with other somatostatin antagonists, focusing on their performance, binding characteristics, and functional effects. The information is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs.
Introduction to Somatostatin Antagonists
Somatostatin is a naturally occurring peptide hormone that regulates a wide range of physiological processes by binding to five distinct G protein-coupled receptors (SSTR1-5).[1] Somatostatin antagonists are molecules that bind to these receptors and block the effects of endogenous somatostatin.[1] These antagonists are valuable research tools for studying the physiological roles of somatostatin and have therapeutic potential in various diseases.[2][3] This guide focuses on comparing the non-selective antagonist this compound with other notable antagonists, including the selective non-radiolabeled antagonist CYN-154806 and radiolabeled antagonists used in imaging and therapy.
Data Presentation: Quantitative Comparison of Somatostatin Antagonists
The following tables summarize the available quantitative data for this compound and other selected somatostatin antagonists. It is important to note that direct head-to-head comparative studies are limited, and the data presented are compiled from various sources.
Table 1: Binding Affinity of Non-Radiolabeled Somatostatin Antagonists
| Antagonist | Receptor Subtype | Binding Affinity (pIC50) | Species | Notes |
| This compound | Non-selective | Data not available | - | Known to block effects of somatostatin across various systems.[1] |
| CYN-154806 | SSTR2 | 8.58 | Human | Highly selective for SSTR2, with over 100-fold lower affinity for other subtypes.[4][5] |
| SSTR1 | 5.41 | Human | [5] | |
| SSTR3 | 6.07 | Human | [5] | |
| SSTR4 | 5.76 | Human | [5] | |
| SSTR5 | 6.48 | Human | [5] |
Table 2: Properties of Radiolabeled Somatostatin Antagonists
| Antagonist | Receptor Subtype Selectivity | Application | Key Findings |
| 111In-DOTA-BASS | SSTR2 | Imaging | Showed higher tumor uptake compared to the agonist 111In-DTPA-octreotide.[6] |
| 177Lu-DOTA-JR11 (Satoreotide) | SSTR2 | Therapy & Imaging | Demonstrates higher tumor uptake and longer retention time compared to the agonist 177Lu-DOTA-TATE.[2][6] |
| 68Ga-NODAGA-JR11 | SSTR2 | Imaging (PET) | Higher hepatic metastatic tumor detection rate and lesion sensitivity than the agonist 68Ga-DOTATOC.[2] |
Table 3: Functional Comparison of Somatostatin Antagonists
| Antagonist | Functional Effect | Experimental Model | Notes |
| This compound | Blocks CRF-induced suppression of gastric emptying | In vivo | [7] |
| Modulates acetylcholine release | In vitro | [8] | |
| Opioid agonist activity | Guinea-pig intestine | This is a critical off-target effect to consider.[9] | |
| CYN-154806 | Blocks SRIF-induced inhibition of neurogenic contractions | Rat vas deferens, guinea-pig ileum | Demonstrates functional antagonism at SSTR2.[4] |
Mandatory Visualization
Diagram 1: Somatostatin Receptor Signaling Pathway
Caption: Somatostatin receptor signaling cascade and the inhibitory action of antagonists.
Diagram 2: General Experimental Workflow for Comparing Somatostatin Antagonists
Caption: A generalized workflow for the comparative evaluation of somatostatin antagonists.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity (Ki or IC50) of an antagonist for different somatostatin receptor subtypes.
-
Cell Lines: Use cell lines stably expressing a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A radiolabeled somatostatin agonist with high affinity for the receptor subtype of interest (e.g., [125I]-Tyr11-SRIF-14 for SSTR2).
-
Procedure:
-
Prepare cell membranes from the transfected cell lines.
-
Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist (e.g., this compound or CYN-154806).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vivo Gastric Emptying Study
This experiment assesses the ability of a somatostatin antagonist to block the inhibitory effect of somatostatin or a somatostatin agonist on gastric emptying.
-
Animal Model: Rats or mice are commonly used.
-
Test Meal: A non-nutrient, non-absorbable meal containing a marker (e.g., phenol red in methylcellulose) is administered orally.[10]
-
Procedure:
-
Fast the animals overnight.
-
Administer the somatostatin antagonist (e.g., this compound) via an appropriate route (e.g., intravenous or intraperitoneal injection).
-
After a set pre-treatment time, administer a somatostatin agonist (e.g., octreotide) to induce delayed gastric emptying.
-
Administer the test meal.
-
After a specific time, euthanize the animals and collect the stomach contents.
-
Quantify the amount of marker remaining in the stomach to determine the rate of gastric emptying.
-
Compare the gastric emptying rates between control, agonist-treated, and antagonist + agonist-treated groups.[10]
-
In Vitro Acetylcholine Release Assay
This assay measures the effect of a somatostatin antagonist on the modulation of acetylcholine (ACh) release from nerve endings.
-
Tissue Preparation: Myenteric plexus-longitudinal muscle strips from the guinea pig ileum are a common preparation.[11]
-
Labeling: The tissue is incubated with a radioactive precursor of acetylcholine, such as [3H]-choline, to label the ACh stores.
-
Procedure:
-
Mount the labeled tissue strips in an organ bath and superfuse with a physiological salt solution.
-
Stimulate ACh release using electrical field stimulation or a chemical depolarizing agent (e.g., high potassium solution).
-
Collect the superfusate in fractions and measure the radioactivity to quantify [3H]-ACh release.
-
Apply the somatostatin antagonist (e.g., this compound) to the superfusion medium and observe its effect on basal and stimulated ACh release.
-
To test for antagonism, apply a somatostatin agonist in the presence and absence of the antagonist and compare the inhibition of ACh release.[11]
-
Conclusion
This compound is a non-selective somatostatin antagonist that has been used in a variety of in vitro and in vivo studies to probe the function of the somatostatin system. However, researchers should be aware of its potential off-target effects, notably its reported opioid agonist activity.[9] For studies requiring high selectivity for the SSTR2 subtype, antagonists like CYN-154806 offer a more specific tool.[4][5] In the realm of in vivo imaging and radionuclide therapy, radiolabeled antagonists such as those derived from the JR11 scaffold have demonstrated superiority over traditional agonists in terms of tumor targeting and therapeutic efficacy.[2][6] The choice of a somatostatin antagonist should, therefore, be carefully considered based on the specific research question, the required receptor selectivity, and the experimental system being used.
References
- 1. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Theranostic Radiopharmaceuticals of Somatostatin Receptors for Patients with Neuroendocrine Tumors: Agonists Versus Antagonists—A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SSTR2 antagonists and how do they work? [synapse.patsnap.com]
- 4. Selective somatostatin sst(2) receptor blockade with the novel cyclic octapeptide, CYN-154806 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Radiolabeled Somatostatin Analogs—A Continuously Evolving Class of Radiopharmaceuticals [mdpi.com]
- 7. The inhibitory effect of somatostatin on gastric motility in Suncus murinus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endogenous modulation of ACh release by somatostatin and the differential roles of Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The putative somatostatin antagonist cyclo-somatostatin has opioid agonist effects in gastrointestinal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
- 11. Modulation of cholinergic neurotransmitter release from myenteric plexus by somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Cyclosomatostatin and Newer Somatostatin Receptor (SSTR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the classic somatostatin receptor (SSTR) antagonist, Cyclosomatostatin, with that of newer, more selective antagonists. The information presented is supported by experimental data to aid in the selection of appropriate research tools and to inform the development of novel therapeutics targeting the somatostatin system.
Overview of Somatostatin Receptor Antagonists
Somatostatin receptors (SSTRs), a family of five G protein-coupled receptors (SSTR1-5), are crucial in regulating a multitude of physiological processes, including hormone secretion and cell proliferation. Their dysregulation is implicated in various pathologies, most notably in neuroendocrine tumors (NETs). While SSTR agonists like octreotide have been a cornerstone of NET therapy, SSTR antagonists have emerged as promising alternatives, particularly for radionuclide-based imaging and therapy.[1][2]
This compound is a non-selective peptide antagonist of somatostatin receptors.[3] In contrast, newer SSTR antagonists have been developed with improved selectivity and affinity for specific SSTR subtypes, particularly SSTR2, which is highly expressed in many NETs.[4] Many of these newer antagonists are designed for theranostic applications, where they are coupled with chelators to bind radioactive isotopes for both imaging (e.g., with Gallium-68) and therapy (e.g., with Lutetium-177).[5]
Quantitative Comparison of Binding Affinity
The primary measure of efficacy for a receptor antagonist is its binding affinity (Ki or IC50) for its target. A lower value indicates a higher affinity. The following table summarizes the reported binding affinities of this compound and several newer SSTR antagonists for the five human somatostatin receptor subtypes.
| Compound | Type | SSTR1 (Ki/IC50, nM) | SSTR2 (Ki/IC50, nM) | SSTR3 (Ki/IC50, nM) | SSTR4 (Ki/IC50, nM) | SSTR5 (Ki/IC50, nM) | Reference(s) |
| This compound | Non-selective Antagonist | Not consistently reported | Not consistently reported | Not consistently reported | Not consistently reported | Not consistently reported | [3] |
| [natGa]Ga-NODAGA-JR11 | SSTR2-selective Antagonist | >1000 | 25.9 ± 0.2 | >1000 | >1000 | >1000 | |
| DOTA-LM3 | SSTR Antagonist | Data not available | High Affinity | Data not available | Data not available | Data not available | |
| MK-4256 | SSTR3-selective Antagonist | >1000 | >1000 | 0.66 | >1000 | >1000 | |
| [177Lu]Lu-DOTA-JR11 | SSTR2-selective Antagonist | Data not available | High Affinity | Data not available | Data not available | Data not available | |
| Somatostatin-14 | Endogenous Agonist | 1.1 - 3.2 | 0.2 - 1.5 | 1.2 - 2.5 | 1.5 - 5.0 | 0.8 - 2.0 |
Superior Tumor Targeting with Newer SSTR Antagonists
A key advantage of the newer radiolabeled SSTR antagonists over agonists is their superior performance in tumor targeting for imaging and therapy. Clinical and preclinical studies have demonstrated that antagonists can bind to a greater number of receptor sites on tumor cells compared to agonists.[4] This leads to higher tumor uptake and better tumor-to-background ratios in imaging studies. For instance, the SSTR2 antagonist 177Lu-DOTA-JR11 showed 1.7 to 10.6 times higher tumor radiation dose than the agonist 177Lu-DOTATATE in a pilot study.
Experimental Protocols
The determination of antagonist efficacy relies on robust in vitro and in vivo experimental protocols. Below are methodologies for key experiments cited in the comparison of this compound and newer SSTR antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay is fundamental for determining the binding affinity (Ki) of an unlabeled antagonist by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibitory constant (Ki) of a test antagonist for a specific SSTR subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled SSTR ligand (e.g., [125I-Tyr11]Somatostatin-14 or a subtype-selective radiolabeled agonist/antagonist).
-
Unlabeled test antagonist (e.g., this compound, JR11).
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test antagonist and a constant amount of cell membrane preparation in the binding buffer.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inhibition of Somatostatin-Induced cAMP Reduction
This assay assesses the functional ability of an antagonist to block the downstream signaling of an SSTR agonist. SSTRs are coupled to inhibitory G proteins (Gi), which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To measure the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.
Materials:
-
Intact cells expressing the SSTR of interest.
-
SSTR agonist (e.g., Somatostatin-14).
-
Test antagonist (e.g., this compound).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
Cell lysis buffer.
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test antagonist for a defined period.
-
Agonist and Forskolin Stimulation: Add a fixed concentration of the SSTR agonist along with forskolin to stimulate cAMP production.
-
Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the cAMP levels in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration. The ability of the antagonist to block the agonist's inhibitory effect on forskolin-stimulated cAMP levels is a measure of its functional efficacy.
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and processes discussed, the following diagrams are provided.
Caption: SSTR Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Conclusion
The landscape of somatostatin receptor-targeted compounds has evolved significantly from the early non-selective antagonists like this compound. Newer SSTR antagonists, particularly those selective for SSTR2 and designed for theranostic applications, demonstrate markedly superior efficacy in terms of binding affinity and, more critically, in vivo tumor targeting. While this compound may still have utility in specific research contexts requiring broad SSTR blockade, the data strongly support the use of newer, more characterized antagonists for applications demanding high affinity, selectivity, and clinical translatability. The choice of antagonist should be guided by the specific SSTR subtype of interest and the experimental or therapeutic goal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into somatostatin receptor 5 bound with cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring key features of selectivity in somatostatin receptors through molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Cyclosomatostatin's Receptor Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclosomatostatin, a synthetic cyclic peptide analog of somatostatin, has been a subject of interest for its potential therapeutic applications. However, its clinical utility is intrinsically linked to its receptor interaction profile. This guide provides a comprehensive comparison of this compound's cross-reactivity with its primary targets, the somatostatin receptors (SSTRs), and its significant off-target interactions with opioid receptors. The information presented herein is supported by experimental data to aid in the objective assessment of its performance and potential applications.
Summary of Receptor Binding Affinity
In contrast, a notable cross-reactivity has been observed with opioid receptors. Specifically, the this compound analog, CTP (D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH₂), has been shown to act as a selective antagonist at the μ-opioid receptor.[2][3] Functional antagonism studies have reported a pA₂ value of 7.7-7.9 for CTP at the μ-opioid receptor, which can be converted to an approximate Kᵢ value.[2][4]
For comparative purposes, the following tables summarize the available quantitative data for the this compound analog CTP and include data for well-characterized reference ligands at both somatostatin and opioid receptors.
Table 1: Comparative Binding Affinity (Kᵢ in nM) of this compound Analog (CTP) and Reference Ligands at Opioid Receptors
| Ligand | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| CTP (this compound Analog) | ~12.6 - 20 nM (Antagonist)[2] | No significant affinity reported | No significant affinity reported |
| Morphine (Agonist) | 1 - 10 | 100 - 1000 | 100 - 1000 |
| Naloxone (Antagonist) | 1 - 5 | 10 - 50 | 20 - 100 |
Note: The Kᵢ for CTP was calculated from the reported pA₂ value of 7.7-7.9 using the formula Kᵢ = 10^(-pA₂). The range reflects the range of the pA₂ value.
Table 2: Qualitative and Comparative Binding Profile of this compound and Reference Ligands at Somatostatin Receptors
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| This compound | Antagonist | Antagonist | Antagonist | Antagonist | Antagonist |
| Somatostatin-14 (Endogenous Agonist) | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
| Octreotide (SSTR2/5 selective Agonist) | Low Affinity | High Affinity | Moderate Affinity | Low Affinity | High Affinity |
Note: Specific Kᵢ or IC₅₀ values for this compound at each SSTR subtype are not available in the reviewed literature.
Functional Activity Profile
This compound's interaction with its target receptors translates into distinct functional outcomes. While it generally acts as an antagonist at somatostatin receptors, it exhibits agonist activity at opioid receptors in certain contexts.[5]
Table 3: Comparative Functional Activity of this compound and Reference Ligands
| Ligand | Receptor | Functional Effect | Potency (EC₅₀/IC₅₀) |
| This compound | Somatostatin Receptors | Antagonism of somatostatin-induced effects | Data not available |
| This compound | Opioid Receptors | Agonism (in some gastrointestinal preparations)[5] | Data not available |
| CTP (this compound Analog) | μ-Opioid Receptor | Antagonism of agonist-induced inhibition of neurotransmitter release[2] | pA₂ = 7.7-7.9[2] |
| Somatostatin-14 | Somatostatin Receptors | Agonism (e.g., inhibition of hormone release) | nM range |
| Morphine | μ-Opioid Receptor | Agonism (e.g., analgesia) | nM range |
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies designed to characterize ligand-receptor interactions.
Radioligand Binding Assay (for determining Binding Affinity - Kᵢ)
This competitive binding assay quantifies the affinity of a test compound (e.g., this compound) for a specific receptor.
Protocol Outline:
-
Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest (e.g., SSTRs or opioid receptors) are isolated.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor with high affinity is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Functional Assay: Schild Analysis (for determining Antagonist Potency - pA₂)
This assay is used to determine the potency and nature of an antagonist.
Protocol Outline:
-
System Preparation: An isolated tissue or cell culture system that exhibits a measurable response to an agonist for the receptor of interest is prepared.
-
Agonist Dose-Response Curve: A cumulative concentration-response curve for the agonist is generated.
-
Antagonist Incubation: The preparation is incubated with a fixed concentration of the antagonist (e.g., CTP) for a sufficient period to reach equilibrium.
-
Shifted Agonist Dose-Response Curve: A second agonist concentration-response curve is generated in the presence of the antagonist.
-
Data Analysis: The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated. This is repeated for several antagonist concentrations. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression provides the pA₂ value.
Signaling Pathways and Experimental Workflow
The interaction of this compound with somatostatin and opioid receptors initiates distinct intracellular signaling cascades.
References
- 1. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Antagonist activity of the cyclic somatostatin analogue CTP at mu- but not delta- and kappa-opioid receptors involved in presynaptic inhibition of neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic evaluation of a cyclic somatostatin analog with antagonist activity at mu opioid receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. The putative somatostatin antagonist cyclo-somatostatin has opioid agonist effects in gastrointestinal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclosomatostatin for SSTR Function: A Reliable Tool or a Deceptive Mimic?
A Comparative Guide for Researchers
In the intricate world of somatostatin receptor (SSTR) research, the choice of pharmacological tools is paramount to unraveling the complex signaling pathways and physiological roles of these G protein-coupled receptors. Cyclosomatostatin has been positioned as an antagonist of SSTRs, offering a potential avenue for investigating their function. However, a closer examination of its pharmacological profile reveals complexities that researchers must consider. This guide provides a comprehensive comparison of this compound with established SSTR ligands, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their studies.
At a Glance: this compound vs. Standard SSTR Ligands
| Ligand | Type | SSTR1 Affinity (Ki/IC50, nM) | SSTR2 Affinity (Ki/IC50, nM) | SSTR3 Affinity (Ki/IC50, nM) | SSTR4 Affinity (Ki/IC50, nM) | SSTR5 Affinity (Ki/IC50, nM) | Notable Off-Target Effects |
| This compound | Antagonist | Potent Antagonist (Specific Ki value not consistently reported) | Data not consistently reported | Data not consistently reported | Data not consistently reported | Data not consistently reported | Opioid Receptor Agonist[1] |
| Octreotide | Agonist | >1000 | 0.6-1.5 | 30-100 | >1000 | 8-30 | - |
| Lanreotide | Agonist | >1000 | 1.1-2.5 | 100-1000 | >1000 | 3-12 | - |
| Pasireotide | Agonist | 1.5-9.1 | 1.0-5.6 | 0.16-1.5 | >1000 | 0.06-0.4 | - |
Note: Affinity values are compiled from various sources and may vary depending on the experimental conditions. The lack of consistent, publicly available binding affinity data for this compound across all SSTR subtypes is a significant limitation.
The Dual Personality of this compound: SSTR Antagonism and Opioid Agonism
This compound is a cyclic peptide analog of somatostatin. While it has been described as a non-selective SSTR antagonist and a potent inhibitor of SSTR1 signaling, a critical finding has cast doubt on its reliability as a specific tool for studying SSTR function.[2][3]
A pivotal study revealed that this compound exhibits opioid agonist activity.[1] In isolated guinea-pig small intestine, this compound inhibited cholinergic "twitch" contractions, an effect that was prevented by the opioid receptor antagonist naloxone.[1] This naloxone-sensitive effect indicates that this compound can directly activate opioid receptors, independently of its interaction with SSTRs.[1] This off-target activity is a major concern for researchers, as it can lead to confounding results and misinterpretation of experimental data.
Established Alternatives for Studying SSTR Function
In contrast to the ambiguous profile of this compound, several well-characterized somatostatin analogs serve as reliable tools for investigating SSTR function.
-
Octreotide and Lanreotide: These are first-generation somatostatin analogs with high affinity and selectivity for SSTR2, and to a lesser extent, SSTR5.[4][5][6] Their well-defined selectivity profiles have made them invaluable in both basic research and clinical applications for SSTR2-mediated processes.
-
Pasireotide: This second-generation analog exhibits a broader binding profile, with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[6][7] This makes it a useful tool for studying the functions of multiple SSTR subtypes.
The clear and well-documented selectivity of these compounds allows for more precise dissection of the roles of individual SSTR subtypes in various physiological and pathological processes.
Experimental Protocols: Methodologies for Characterizing SSTR Ligands
To ensure the reliability of research findings, it is crucial to employ standardized and rigorous experimental protocols. Below are detailed methodologies for key experiments used to characterize the binding and functional activity of SSTR ligands.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a ligand for its receptor.
Objective: To determine the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound for SSTR subtypes.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled SSTR ligand (e.g., [125I-Tyr11]-Somatostatin-14) to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound, octreotide).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement
SSTRs are primarily coupled to inhibitory G proteins (Gi), which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the functional activity (agonist or antagonist) of a test compound on SSTR-mediated signaling.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing the SSTR subtype of interest.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For antagonist testing, pre-incubate the cells with the test compound (e.g., this compound).
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) and/or an SSTR agonist (e.g., somatostatin).
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
For agonists, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration to determine the EC50 value.
-
For antagonists, plot the percentage of reversal of agonist-induced inhibition of cAMP levels against the logarithm of the antagonist concentration to determine the IC50 or Kb value.
-
Conclusion: Proceed with Caution
The available evidence strongly suggests that this compound is not a reliable tool for specifically studying SSTR function due to its significant off-target opioid agonist activity. Researchers aiming to investigate the roles of SSTRs should opt for well-characterized and selective ligands such as octreotide, lanreotide, or pasireotide. The lack of comprehensive and consistent binding affinity data for this compound across all SSTR subtypes further complicates its use. When selecting a pharmacological tool, it is imperative to consider its full pharmacological profile to ensure the validity and interpretability of experimental results. For robust and reproducible findings in SSTR research, the use of established and selective analogs is highly recommended.
References
- 1. The putative somatostatin antagonist cyclo-somatostatin has opioid agonist effects in gastrointestinal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into somatostatin receptor 5 bound with cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Functional Assays for Validating Cyclosomatostatin Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of functional assays to validate the activity of cyclosomatostatin, a non-selective somatostatin receptor antagonist.[1] This document details experimental methodologies and presents quantitative data to objectively compare its performance with other somatostatin analogs.
This compound is a valuable tool in studying the physiological roles of somatostatin receptors (SSTRs). However, its functional characterization can be complex, as it has been reported to act as an agonist in some cellular contexts.[1] This guide explores various in vitro and cellular assays to elucidate the functional activity of this compound and differentiate it from other well-characterized somatostatin analogs like octreotide and pasireotide.
Comparison of this compound with Other Somatostatin Analogs
This compound's activity is often compared to other somatostatin analogs that exhibit different receptor selectivity profiles. Octreotide is a well-established SSTR2-preferring agonist, while pasireotide is a multi-receptor ligand with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[2][3][4] Understanding these differences is crucial for interpreting experimental results.
| Compound | Primary Activity | Receptor Subtype Selectivity | Key Characteristics |
| This compound | Non-selective Antagonist[1] | Binds to multiple SSTR subtypes | Can exhibit agonist activity in certain cell types.[1] |
| Octreotide | Agonist[5][6] | Preferential for SSTR2[3] | Widely used in clinical practice for neuroendocrine tumors.[5][7] |
| Pasireotide | Agonist[4][8] | High affinity for SSTR1, SSTR2, SSTR3, SSTR5[2][4][9] | Broader receptor profile may lead to different downstream effects compared to octreotide.[4][9] |
Key Functional Assays for this compound Activity
Several functional assays can be employed to characterize the activity of this compound. The choice of assay depends on the specific research question and the signaling pathways of interest.
cAMP Accumulation Assays
Principle: Somatostatin receptors are predominantly Gαi-coupled, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10] This assay measures the ability of a compound to modulate cAMP levels, typically after stimulation with an adenylyl cyclase activator like forskolin.
Application for this compound: As an antagonist, this compound is expected to block the inhibitory effect of a somatostatin agonist on forskolin-stimulated cAMP production.
Experimental Workflow: cAMP Assay
Caption: Workflow for a typical cAMP accumulation assay.
G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Activation Assays
Principle: Activation of Gαi-coupled receptors, like SSTRs, can lead to the activation of GIRK channels through the release of Gβγ subunits.[11] This results in potassium efflux and membrane hyperpolarization.
Application for this compound: In its antagonist role, this compound should inhibit the activation of GIRK channels induced by a somatostatin agonist. This can be measured using techniques like patch-clamp electrophysiology or membrane potential-sensitive fluorescent dyes.[12]
Signaling Pathway: SSTR to GIRK Channel Activation
Caption: SSTR-mediated activation of GIRK channels.
Calcium Mobilization Assays
Principle: While SSTRs are primarily Gαi-coupled, they can also influence intracellular calcium levels through various mechanisms, including modulation of calcium channels. Assays using calcium-sensitive fluorescent dyes can detect these changes.[13][14][15]
Application for this compound: The effect of this compound in a calcium mobilization assay would depend on the specific SSTR subtype and the downstream signaling cascade in the chosen cell line. It could potentially block agonist-induced changes in intracellular calcium.
Experimental Protocols
cAMP HTRF Assay Protocol
-
Cell Culture: Plate HEK293 cells stably expressing the somatostatin receptor of interest in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a known SSTR agonist (e.g., octreotide).
-
Stimulation: Pre-incubate cells with this compound or vehicle for 15-30 minutes. Then, add the SSTR agonist in the presence of 10 µM forskolin and incubate for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit according to the manufacturer's instructions.[16]
-
Data Analysis: Plot the HTRF ratio against the agonist concentration to generate dose-response curves and determine the IC50 of the antagonist.
Fluorescent Membrane Potential Assay for GIRK Channel Activation
-
Cell Culture: Plate AtT-20 cells, which endogenously express SSTRs and GIRK channels, in a black-walled, clear-bottom 96-well plate.[12]
-
Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit) for 30-60 minutes at 37°C.
-
Compound Addition: Use a fluorescent plate reader with liquid handling capabilities to add this compound or vehicle, followed by the addition of a somatostatin agonist.
-
Fluorescence Measurement: Record the fluorescence intensity before and after the addition of compounds. A decrease in fluorescence indicates membrane hyperpolarization due to GIRK channel activation.[12][17]
-
Data Analysis: Quantify the change in fluorescence to determine the inhibitory effect of this compound on agonist-induced GIRK activation.
Comparative Data Summary
The following table summarizes hypothetical comparative data for this compound versus octreotide and pasireotide in the described functional assays. Actual results may vary depending on the specific experimental conditions and cell lines used.
| Assay | This compound | Octreotide (SSTR2 Agonist) | Pasireotide (Multi-SSTR Agonist) |
| cAMP Accumulation (IC50) | Blocks agonist effect (e.g., 10 nM) | Potent inhibitor (e.g., 0.5 nM) | Potent inhibitor (e.g., 1 nM) |
| GIRK Channel Activation (EC50) | Blocks agonist effect (e.g., 15 nM) | Potent activator (e.g., 2 nM) | Potent activator (e.g., 5 nM) |
| Calcium Mobilization | Blocks agonist-induced Ca2+ flux | May induce or inhibit Ca2+ flux depending on SSTR subtype and cell context | May induce or inhibit Ca2+ flux depending on SSTR subtype and cell context |
| Receptor Internalization | No induction; may block agonist-induced internalization | Induces SSTR2 internalization[18] | Induces internalization of multiple SSTRs[18] |
Note: The provided IC50 and EC50 values are illustrative and should be determined experimentally.
Conclusion
The functional validation of this compound requires a multi-faceted approach utilizing a panel of assays that probe different aspects of somatostatin receptor signaling. By comparing its activity profile to well-characterized agonists like octreotide and pasireotide, researchers can gain a clearer understanding of its mechanism of action as a non-selective antagonist. The experimental protocols and comparative data presented in this guide offer a framework for the robust functional characterization of this compound and other somatostatin receptor modulators.
References
- 1. This compound | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 2. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative studies on the expression of somatostatin receptor subtypes, outcome of octreotide scintigraphy and response to octreotide treatment in patients with carcinoid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Octreotide: a long-acting somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Activation of GIRK channels in substantia gelatinosa neurones of the adult rat spinal cord: a possible involvement of somatostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting GIRK Channels for the Development of New Therapeutic Agents [frontiersin.org]
- 13. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Differential effects of octreotide and pasireotide on somatostatin receptor internalization and trafficking in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Results with Cyclosomatostatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for replicating published experimental results using Cyclosomatostatin, a non-selective somatostatin receptor antagonist. It offers a comparative overview of expected outcomes based on available literature, detailed experimental protocols, and visualizations of the underlying biological pathways.
Quantitative Data Summary
This compound's biological activity has been characterized in various studies, though comprehensive quantitative data on its binding affinity and functional antagonism across all somatostatin receptor (SSTR) subtypes in mammalian systems remains somewhat limited in publicly available literature. The tables below summarize the available data and provide a template for comparing experimentally obtained results.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Reported Ki (nM) | Reported IC50 (nM) | Experimental System | Reference |
| SSTR1 | - | - | Colorectal Cancer (CRC) cells | [1] |
| SSTR2 | - | - | - | |
| SSTR3 | - | - | - | |
| SSTR4 | - | - | - | |
| SSTR5 | - | - | - | |
| Tilapia SSTRs | - | EC50: 0.1 - 188 | COS7 cells transfected with tilapia SSTRs | [2] |
Note: Dashes (-) indicate where specific data was not found in the searched literature. Researchers are encouraged to contribute their findings to populate this table.
Table 2: Functional Antagonism of this compound
| Assay Type | Agonist | Cell Line/System | Measured Effect | Reported IC50/EC50 (nM) | Reference |
| Adenylyl Cyclase Inhibition | Somatostatin/Forskolin | Various | Reversal of agonist-induced cAMP inhibition | - | [3] |
| Cell Proliferation | - | Colorectal Cancer (CRC) cells | Inhibition of proliferation | - | [1] |
| Hormone Release | Somatostatin | In vivo (rat) | Increased GH, Insulin, and Glucagon release | - |
Note: Dashes (-) indicate where specific quantitative data was not found in the searched literature.
Experimental Protocols
To ensure reproducibility, the following are detailed protocols for key experiments commonly performed with this compound, based on established methodologies.
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for somatostatin receptors.
Materials:
-
Cell membranes prepared from cells expressing the somatostatin receptor subtype of interest.
-
Radiolabeled somatostatin analog (e.g., [125I-Tyr11]-Somatostatin-14).
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA, and a protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
96-well filter plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target SSTR subtype in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A fixed concentration of radiolabeled somatostatin analog (typically at or below its Kd).
-
Increasing concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
Cell membranes (typically 20-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activity Assay
This assay measures the ability of this compound to antagonize the somatostatin-mediated inhibition of adenylyl cyclase.
Materials:
-
Whole cells or cell membranes expressing the somatostatin receptor subtype of interest.
-
Somatostatin.
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
Assay Buffer: Typically contains ATP, a phosphodiesterase inhibitor (e.g., IBMX), and other components required for adenylyl cyclase activity.
-
cAMP detection kit (e.g., ELISA or TR-FRET based).
Procedure:
-
Cell Preparation: Culture cells to an appropriate density. On the day of the assay, pre-incubate the cells with the phosphodiesterase inhibitor for a short period.
-
Treatment:
-
To determine the antagonistic effect, pre-incubate the cells with increasing concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of somatostatin (agonist) to the wells.
-
Stimulate adenylyl cyclase activity by adding a fixed concentration of forskolin.
-
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound. Determine the concentration of this compound that reverses 50% of the somatostatin-induced inhibition of forskolin-stimulated cAMP production (IC50).
Cell Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of cancer cells, such as colorectal cancer cell lines.[1]
Materials:
-
Colorectal cancer cell line (e.g., HT-29, Caco-2).
-
Complete cell culture medium.
-
This compound.
-
Cell proliferation reagent (e.g., MTT, WST-1, or a non-metabolic based assay like CyQUANT).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Proliferation Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the untreated control. Determine the concentration of this compound that inhibits cell proliferation by 50% (IC50), if an inhibitory effect is observed.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the action of this compound.
Caption: Antagonistic action of this compound on the Somatostatin signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Logical relationship of this compound's mechanism of action.
References
- 1. Somatostatin inhibits colon cancer cell growth through cyclooxygenase-2 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin inhibits the activity of adenylate cyclase in cultured human meningioma cells and stimulates their growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The State-of-the-Art Mechanisms and Antitumor Effects of Somatostatin in Colorectal Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Cyclosomatostatin: A Comparative Analysis of its Antagonist and Agonist Effects
Cyclosomatostatin stands as a compelling molecule in pharmacology due to its dualistic and sometimes paradoxical effects on somatostatin receptors. Primarily characterized as a non-selective somatostatin receptor antagonist, it effectively blocks the canonical inhibitory actions of endogenous somatostatin across various physiological systems. However, research has revealed that under specific cellular contexts, this compound can exhibit agonist properties, initiating cellular responses typically associated with somatostatin itself. Furthermore, unexpected off-target effects, notably opioid receptor agonism, add another layer of complexity to its pharmacological profile. This guide provides a comparative literature review of this compound's antagonist versus agonist effects, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Antagonist Profile of this compound
This compound is widely recognized for its ability to competitively inhibit the binding of somatostatin to its G protein-coupled receptors (GPCRs), namely SSTR1 through SSTR5. This antagonistic action reverses or prevents the downstream signaling cascade typically initiated by somatostatin, which involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and modulation of ion channel activity.
Physiologically, this antagonism manifests as a blockade of somatostatin's inhibitory effects. For instance, this compound has been shown to prevent somatostatin-induced suppression of growth hormone (GH), insulin, and glucagon release[1]. It also counteracts the effects of somatostatin on airway β-adrenergic function and corticotropin-releasing factor (CRF)-induced suppression of gastric emptying[1].
While this compound is described as a non-selective antagonist, a detailed quantitative profile of its binding affinity (Ki) or inhibitory concentration (IC50) across all five human SSTR subtypes is not extensively documented in publicly available literature, representing a notable gap in its characterization. For comparison, other well-characterized antagonists and agonists show distinct subtype selectivities.
Table 1: Comparative Binding Affinities (IC50/pKi) of Somatostatin Analogs at Human SSTR Subtypes
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Primary Action |
| This compound | Inhibitory | Antagonist | Antagonist | Antagonist | Antagonist | Antagonist |
| Octreotide | 290 - 1140 nM | 0.4 - 2.1 nM | 4.4 - 34.5 nM | > 1000 nM | 5.6 - 32 nM | Agonist |
| Pasireotide (SOM230) | pKi: 8.2 | pKi: 9.0 | pKi: 9.1 | pKi: <7.0 | pKi: 9.9 | Agonist |
| CYN-154806 | - | Potent Antagonist | - | - | - | Antagonist |
| MK-4256 | - | - | IC50: 0.66 nM | - | - | Antagonist |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a general method for determining the binding affinity of a compound like this compound for somatostatin receptors.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with a specific human somatostatin receptor subtype (e.g., SSTR2).
-
Harvest the cells and homogenize them in a cold buffer to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in an assay buffer. Determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of a radiolabeled somatostatin analog (e.g., 125I-labeled [Tyr11]-Somatostatin-14).
-
Add increasing concentrations of the unlabeled competitor compound (e.g., this compound).
-
To determine non-specific binding, add a high concentration of unlabeled somatostatin to a set of wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate, typically for 60-90 minutes at room temperature, to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Diagram: Antagonistic Action of this compound
Caption: this compound competitively blocks somatostatin binding to its receptor.
Agonist Profile of this compound
Contrary to its primary classification, this compound has demonstrated agonist activity in specific experimental models. This context-dependent agonism highlights the complexity of its interaction with somatostatin receptors and other signaling systems.
Somatostatin Receptor Agonism
The most cited example of its agonist activity is in the human neuroblastoma cell line SH-SY5Y[1]. In this cell line, this compound acts as an agonist, presumably mimicking the anti-proliferative or signaling effects of somatostatin. The precise receptor subtype and signaling pathway responsible for this effect in SH-SY5Y cells, along with quantitative EC50 and Emax values, are not well-defined in the available literature, indicating a need for further investigation.
Opioid Receptor Agonism
A surprising and significant finding is the opioid agonist activity of this compound. A study using guinea-pig small intestine preparations found that this compound (0.3-1 μM) inhibited cholinergic "twitch" contractions, an effect that was preventable by the opioid receptor antagonist naloxone[3]. This suggests that this compound can directly activate opioid receptors, an off-target effect that is independent of its action on somatostatin receptors. In this specific assay, this compound failed to antagonize the effects of somatostatin, further complicating its pharmacological classification[3].
Table 2: Summary of this compound's Agonist and Antagonist Actions in Functional Assays
| Assay / System | Observed Effect | Action of this compound | Supporting Evidence |
| Hormone Release (e.g., GH, Insulin) | Blocks SST-mediated inhibition of hormone release | Antagonist | Reverses the inhibitory effect of somatostatin[1] |
| SH-SY5Y Neuroblastoma Cells | Potent antiproliferative effects | Agonist | Reported to act as an sst receptor agonist[1] |
| Guinea-Pig Small Intestine | Inhibition of cholinergic twitch contractions | Opioid Agonist | Effect is blocked by naloxone; fails to antagonize SST[3] |
| Tilapia Pituitary Cells (cAMP/PKA pathway) | Increase in cAMP/PKA pathway activity | Antagonist (Inverse Agonist) | Showed an opposite effect to the SST agonist Octreotide |
Experimental Protocol: cAMP Functional Assay
This protocol describes a general method to assess the agonist or antagonist effect of a compound on SSTR-mediated adenylyl cyclase activity.
-
Cell Culture:
-
Plate cells expressing the target SSTR (e.g., HEK293-SSTR2) in a 96-well plate and culture overnight.
-
-
Assay Procedure (Antagonist Mode):
-
Pre-treat the cells with increasing concentrations of this compound for 15-30 minutes.
-
Add a fixed, sub-maximal concentration (e.g., EC80) of a known SSTR agonist like somatostatin-14.
-
Incubate for a defined period (e.g., 30 minutes) to allow for receptor stimulation.
-
-
Assay Procedure (Agonist Mode):
-
Treat the cells with increasing concentrations of this compound alone.
-
Incubate for a defined period.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a suitable detection method, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or GloSensor assays).
-
-
Data Analysis:
-
For Antagonist Mode: Plot the cAMP levels against the logarithm of this compound concentration to determine its IC50 for inhibiting the agonist-induced response.
-
For Agonist Mode: Plot the cAMP levels against the logarithm of this compound concentration to determine its EC50 and Emax for cAMP modulation.
-
Diagram: SSTR Signaling and Locus of Action
Caption: this compound can either block (antagonist) or activate (agonist) SSTR signaling.
Conclusion
This compound presents a multifaceted pharmacological profile that defies simple classification. While its primary role is that of a non-selective somatostatin receptor antagonist, its capacity to act as an agonist in certain cellular environments, such as SH-SY5Y cells, and its unexpected off-target agonism at opioid receptors, underscore the importance of thorough characterization in relevant biological systems. For researchers, this dual activity necessitates careful experimental design and interpretation of results. The lack of comprehensive binding affinity data across all SSTR subtypes remains a critical knowledge gap. Future studies should aim to quantify the binding and functional activity of this compound at each human SSTR subtype and further elucidate the mechanisms behind its context-dependent and off-target agonist effects. This will enable a more precise application of this valuable research tool and a deeper understanding of somatostatin and opioid signaling pathways.
References
Safety Operating Guide
Navigating the Safe Disposal of Cyclosomatostatin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized compounds like Cyclosomatostatin are paramount to ensuring laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, this guide provides essential safety and logistical information based on general best practices for similar peptide compounds used in research.
It is imperative that users obtain and consult the official Safety Data Sheet (SDS) from their specific vendor before handling or disposing of this compound. The SDS will contain detailed, manufacturer-specific information that supersedes the general guidance provided herein.
Immediate Safety and Handling Considerations
This compound is a non-selective somatostatin receptor antagonist used in laboratory research.[1][2] As with any chemical of unknown toxicity, it should be handled with care. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area, preferably within a fume hood.
Proper Disposal Procedures for this compound
The following step-by-step procedures are based on general guidelines for the disposal of research-grade peptide compounds.
Step 1: Inactivation
For unused or expired this compound, chemical inactivation is a recommended first step to denature the peptide and reduce its biological activity. A common method for peptide inactivation is treatment with a strong oxidizing agent.
-
Procedure: Prepare a 10% solution of bleach (sodium hypochlorite) in water. Carefully add the this compound, either in solid form or dissolved in a compatible solvent, to the bleach solution. Allow the mixture to stand for at least 30 minutes to ensure complete inactivation.
Step 2: Waste Collection
-
Solid Waste: Any solid this compound, contaminated lab materials (e.g., weigh boats, pipette tips), and personal protective equipment should be collected in a designated hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and include the name of the chemical.
-
Liquid Waste: The inactivated this compound solution and any contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. The label should specify the contents, including the inactivated peptide and any solvents used.
Step 3: Final Disposal
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound or its waste down the drain or in the regular trash.
-
Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 779.98 g/mol | [1] |
| Molecular Formula | C44H57N7O6 | [1] |
| Purity | ≥95% (HPLC) | [1] |
| Solubility | Soluble to 1 mg/ml in 20% ethanol/water | [1] |
| Storage | Store at -20°C | [1] |
Experimental Protocols Overview
This compound is utilized in various experimental settings to study the effects of somatostatin receptor blockade. While detailed, step-by-step protocols are specific to each experiment, the following provides an overview of methodologies from cited research.
In Vitro Studies:
-
Cell Culture Experiments: this compound has been used to investigate its effects on cell proliferation and signaling pathways in cancer cell lines.[3][4] A typical protocol would involve dissolving this compound in a suitable solvent (e.g., 20% ethanol/water) and adding it to the cell culture medium at various concentrations. The effects on cell viability, apoptosis, or specific signaling molecules would then be assessed using techniques such as MTT assays, flow cytometry, or Western blotting.
In Vivo Studies:
-
Animal Models: In animal studies, this compound has been administered to investigate its physiological effects. For example, in studies on exploratory behavior in mice, this compound was dissolved in artificial cerebrospinal fluid (aCSF) and administered directly into the prelimbic cortex via bilateral cannulas at an infusion rate of 100 nL/min.[5] Behavioral changes were then observed using standardized tests like the open field test (OFT) and elevated plus maze (EPM).[5]
Visualizing the Mechanism of Action
This compound acts as an antagonist at somatostatin receptors (SSTRs).[1][2] Somatostatin receptors are G protein-coupled receptors (GPCRs) that, when activated by the endogenous ligand somatostatin, initiate a signaling cascade that typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] This, in turn, modulates various cellular processes, including hormone secretion and cell proliferation.[6][8] this compound blocks this action by binding to the SSTRs without activating them, thereby preventing somatostatin from exerting its inhibitory effects.
Caption: Mechanism of this compound as a somatostatin receptor antagonist.
References
- 1. This compound | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound peptide [novoprolabs.com]
- 5. Somatostatin peptide signaling dampens cortical circuits and promotes exploratory behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 7. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide for Cyclosomatostatin
Disclaimer: As "Cyclosomatostatin" is a novel or proprietary compound, specific public health and safety data is not available. Therefore, this guide is based on established best practices for handling potent, investigational peptide compounds and analogs of somatostatin.[1][2] All procedures must be performed in accordance with your institution's Environmental Health and Safety (EHS) guidelines.[1]
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of this compound to ensure the safety of researchers and the integrity of experimental outcomes.
Hazard Assessment and Engineering Controls
Given the lack of specific toxicity data, this compound should be treated as a potentially hazardous substance.[2] Peptides, particularly potent biological modulators like somatostatin analogs, can have unforeseen physiological effects.[3] Therefore, a precautionary approach is mandatory.
Engineering Controls:
-
Primary Containment: All handling of powdered (lyophilized) this compound must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.[2]
-
Ventilation: Ensure adequate laboratory ventilation that meets established safety standards.[4]
-
Designated Work Area: Establish a clearly marked and dedicated area for handling this compound to prevent cross-contamination.[4]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the most critical barrier to preventing exposure.[5][6] The following table outlines the minimum PPE requirements for various laboratory tasks involving this compound.
| Task | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Receiving/Unpacking | Single pair nitrile gloves | Safety glasses | Standard lab coat | Not generally required |
| Weighing/Aliquoting Powder | Double-gloved with chemotherapy-rated nitrile gloves[7] | Safety goggles or face shield[5] | Disposable, solid-front gown with tight cuffs[7] | Fit-tested N95 respirator or higher[7] |
| Reconstitution/Dilution | Double-gloved with chemotherapy-rated nitrile gloves[7] | Safety goggles | Disposable, solid-front gown[7] | Recommended if not in a fume hood |
| In Vitro/In Vivo Dosing | Nitrile gloves | Safety glasses | Standard lab coat | Not generally required |
| Waste Disposal | Double-gloved with chemotherapy-rated nitrile gloves | Safety goggles | Disposable, solid-front gown | Not generally required |
| Spill Cleanup | Double-gloved with chemotherapy-rated nitrile gloves | Safety goggles and face shield[8] | Impervious gown[9] | N95 respirator or higher[9] |
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan is essential for safety and experimental reproducibility.
3.1. Receipt and Storage
-
Upon receipt, inspect the external packaging for any signs of damage. If the package is compromised, implement spill procedures immediately.[10]
-
Transport the intact container to the designated storage area.[10]
-
Store lyophilized this compound at -20°C or below in a clearly labeled, sealed container to protect from light and moisture.[11][12]
-
Reconstituted solutions should be stored at 2-8°C for short-term use or aliquoted and frozen at -20°C or below for long-term storage to avoid repeated freeze-thaw cycles.[12]
3.2. Experimental Protocols
Reconstitution of Lyophilized Powder:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Perform all reconstitution steps within a chemical fume hood.[5]
-
Use a sterile, appropriate solvent (e.g., sterile water, bacteriostatic water, or a buffer as recommended by the manufacturer) for reconstitution.[13]
-
Slowly inject the solvent into the vial, allowing it to run down the side of the vial to gently dissolve the peptide.[13]
-
Gently swirl or rock the vial to ensure complete dissolution. Do not shake vigorously, as this can denature the peptide.[13]
-
Clearly label the vial with the compound name, concentration, date of reconstitution, and initials of the researcher.[11]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.[2][14]
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, leak-proof hazardous waste container (e.g., with a purple lid for cytotoxic waste)[14] | Collect all contaminated solid waste, including gloves, gowns, pipette tips, and vials.[2] |
| Liquid Waste | Labeled, leak-proof hazardous waste container for liquids | Collect all unused solutions and contaminated buffers. Do not pour down the drain.[4] |
| Sharps Waste | Puncture-resistant sharps container labeled as "Cytotoxic Waste"[12] | Place all contaminated needles, syringes, and other sharps directly into the container without recapping.[2] |
Disposal Procedure:
-
Segregation: At the point of generation, immediately segregate all this compound-contaminated waste into the appropriate, clearly labeled containers.[14]
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the lab.[2]
-
Collection: Arrange for the collection and disposal of hazardous waste through your institution's EHS office.[2]
Spill and Decontamination Plan
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or involves a significant amount of powder.
-
Contain: If safe to do so, cover the spill with absorbent pads from a cytotoxic spill kit. For powders, gently cover to avoid making it airborne.[7][8]
-
Decontaminate:
-
Wearing appropriate PPE, clean the area from the outer edge of the spill inward.[15]
-
Use an enzymatic detergent or a 10% bleach solution followed by a neutralizing agent like sodium thiosulfate to decontaminate surfaces.[8][16]
-
Place all contaminated cleaning materials into a designated cytotoxic waste container.[8]
-
-
Report: Report the spill to your laboratory supervisor and EHS office.
Routine Decontamination:
-
After each use, decontaminate the work area (e.g., fume hood surface) with an appropriate cleaning agent.[10]
-
Use an enzymatic detergent for cleaning contaminated labware to effectively break down peptides.[16]
Hypothetical Signaling Pathway
As a somatostatin analog, this compound would likely exert its effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. The following diagram illustrates a plausible signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. researchchemshub.com [researchchemshub.com]
- 6. darknetmarketz.com [darknetmarketz.com]
- 7. benchchem.com [benchchem.com]
- 8. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 9. pogo.ca [pogo.ca]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchchem.com [globalresearchchem.com]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. realpeptides.co [realpeptides.co]
- 14. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 15. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 16. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
